N-Boc-L-arginine hydrochloride monohydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4.ClH.H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;1H2/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXLPYFDJUFEHQ-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35897-34-8, 114622-81-0 | |
| Record name | L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-L-Arginine.HCl.H2O | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Boc-L-arginine Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Nα-Boc-L-arginine hydrochloride monohydrate is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis and pharmaceutical development. As a cornerstone for the incorporation of arginine residues into peptide chains, a thorough understanding of its chemical and physical properties is paramount for its effective application. This guide provides a comprehensive overview of its characteristics, experimental protocols for its use, and a visual representation of its role in synthetic workflows.
Core Chemical and Physical Properties
The fundamental properties of N-Boc-L-arginine hydrochloride monohydrate are summarized below, providing a quick reference for researchers. These properties are critical for designing synthetic strategies, ensuring appropriate storage, and developing analytical methods.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₄O₄·HCl·H₂O[1][2][3] |
| Molecular Weight | 328.80 g/mol [2][4] |
| CAS Number | 35897-34-8, 114622-81-0[4][5][6][7][8] |
| Appearance | White to almost white crystalline powder[2][4][5][6][9] |
| Melting Point | >109 °C (sublimation)[5][6][8]; some sources report 176-178 °C[4] or 160 °C[9] |
| Solubility | Slightly soluble in water, methanol, and DMSO. Sparingly soluble in acetic acid.[5][6] Freely soluble in PBS (pH 7.2).[10] |
| Optical Rotation | [α]²⁰/D: -7.0° to -9.0° (c=2, H₂O)[2] |
| Stability | Stable at room temperature in a dry, dark place.[5][6] It is hygroscopic and may absorb moisture.[5] |
| Storage Conditions | Store in a cool, dry, well-ventilated place away from oxidizing agents.[1][6] Recommended storage at <15°C.[2] |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized experimental protocol for its incorporation into a growing peptide chain.
Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield or Wang resin) pre-loaded with the C-terminal amino acid.
-
Swell the resin in an appropriate solvent, typically dichloromethane (DCM) or dimethylformamide (DMF), for 30-60 minutes.
2. Boc Deprotection:
-
Remove the Boc protecting group from the N-terminus of the resin-bound amino acid.
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by a neutralization step using a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.
-
Wash the resin again with DCM and DMF to remove excess base and prepare for coupling.
3. Activation and Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) in DMF.
-
Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2-4 equivalents), and an activation base like HOBt (Hydroxybenzotriazole) (2-4 equivalents).
-
Add DIEA (4-8 equivalents) to the activation mixture and stir for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
4. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF, DCM, and methanol to remove unreacted reagents and byproducts.
5. Repetition for Peptide Elongation:
-
Repeat the deprotection, activation, and coupling steps for each subsequent amino acid to be added to the peptide chain.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treatment with a strong acid cocktail, such as a mixture of TFA, water, and scavengers (e.g., triisopropylsilane).
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the solid-phase peptide synthesis workflow utilizing this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis using N-Boc-L-arginine.
Safety and Handling
This compound should be handled in a well-ventilated area.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[1][7][11]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Nalpha-(tert-Butoxycarbonyl)-L-arginine Hydrochloride | 114622-81-0 | TCI AMERICA [tcichemicals.com]
- 3. Boc-L-Arginine hydrochloride monohydrate, 25 g, CAS No. 114622-81-0 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. N-BOC-L-Arginine hydrochloride price,buy N-BOC-L-Arginine hydrochloride - chemicalbook [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. N-BOC-L-Arginine hydrochloride | 35897-34-8 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.nl [fishersci.nl]
An In-depth Technical Guide to N-Boc-L-arginine Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-L-arginine hydrochloride monohydrate, a critical reagent in synthetic chemistry, particularly in the field of peptide synthesis. This document details its chemical structure and properties, provides key experimental protocols for its synthesis and application, and presents relevant analytical data.
Core Compound Structure and Properties
This compound is a derivative of the amino acid L-arginine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is essential to prevent unwanted side reactions during peptide synthesis. The compound is supplied as a hydrochloride salt and exists as a monohydrate.
Chemical Structure:
-
IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid hydrochloride hydrate
-
Synonyms: Nα-Boc-L-arginine hydrochloride monohydrate, Boc-Arg-OH·HCl·H₂O
-
Molecular Formula: C₁₁H₂₂N₄O₄·HCl·H₂O[1]
-
Molecular Weight: 328.80 g/mol [1]
The structure of this compound is characterized by the presence of the acid-labile Boc protecting group on the α-amino nitrogen, a free carboxylic acid, and the guanidinium group of the arginine side chain, which is protonated and associated with a chloride ion.
Quantitative Data
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | References |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 176-178 °C | [1] |
| Optical Rotation | -7.0 to -9.0 deg (c=2, H₂O) | |
| Storage Conditions | Store at 0-5 °C in a dry, dark place. | [1] |
Table 2: Solubility Data
| Solvent | Solubility | References |
| Water | Slightly soluble | [2][3] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
| N,N-Dimethylformamide (DMF) | Soluble | [4] |
| Dichloromethane (DCM) | Soluble | [4] |
| Dimethyl sulfoxide (DMSO) | Soluble | [4] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from L-arginine.
Materials:
-
L-arginine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-arginine hydrochloride in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and adjust the pH to approximately 10-11 by the slow addition of 1 M NaOH solution.
-
Boc Protection: While maintaining the temperature and pH, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and other organic impurities.
-
Acidification and Salt Formation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Product Extraction: Extract the product into ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield crude N-Boc-L-arginine hydrochloride.
-
Purification and Hydration: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). The monohydrate is typically obtained by controlling the water content during crystallization or by exposure to a humid atmosphere.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a single coupling cycle in a Boc-SPPS workflow.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Merrifield resin with a loaded amino acid)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)
-
Diisopropylethylamine (DIEA) in DCM (e.g., 5% v/v)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 50% TFA in DCM.
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of 5% DIEA in DCM.
-
Washing: Wash the resin with DCM and then with DMF to prepare for the coupling step.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and a coupling reagent (e.g., HBTU/HOBt) in DMF. Add DIEA to neutralize the hydrochloride and activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours to allow the coupling reaction to proceed.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid in the peptide sequence.
Mandatory Visualizations
Experimental Workflows
Analytical Data Interpretation
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
~3400-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid and N-H stretching of the amine and guanidinium groups, as well as the water of hydration.
-
~1710 cm⁻¹: C=O stretching of the Boc group's urethane carbonyl.
-
~1680 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1650 cm⁻¹: C=N stretching of the guanidinium group.
-
~1520 cm⁻¹: N-H bending of the amide II band from the Boc group.
-
~1160 cm⁻¹: C-O stretching of the Boc group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would show characteristic signals for the different protons in the molecule. Expected chemical shifts (in ppm, relative to TMS) in a suitable solvent like D₂O or DMSO-d₆ would include:
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
~1.5-1.9 ppm (multiplets, 4H): The β and γ methylene protons of the arginine side chain.
-
~3.1 ppm (triplet, 2H): The δ methylene protons adjacent to the guanidinium group.
-
~4.0 ppm (multiplet, 1H): The α-proton.
-
~7.0-8.0 ppm (broad signals): The exchangeable protons of the guanidinium and amine groups.
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom. Expected chemical shifts (in ppm) would include:
-
~28 ppm: The three equivalent methyl carbons of the Boc group.
-
~25-30 ppm: The β and γ carbons of the arginine side chain.
-
~41 ppm: The δ carbon of the arginine side chain.
-
~55 ppm: The α-carbon.
-
~80 ppm: The quaternary carbon of the Boc group.
-
~157 ppm: The carbonyl carbon of the Boc group and the guanidinium carbon.
-
~175 ppm: The carboxylic acid carbon.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺, where M is the free base of N-Boc-L-arginine. The calculated exact mass of the free base (C₁₁H₂₂N₄O₄) is 274.1641 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 275.1719.
Common fragmentation patterns would involve the loss of the Boc group or parts of it. For instance, the loss of isobutylene (56 Da) from the parent ion is a characteristic fragmentation of Boc-protected compounds. The loss of the entire Boc group (100 Da) would also be a likely fragmentation pathway.
Conclusion
This compound is an indispensable building block for the synthesis of arginine-containing peptides. Its Boc-protected α-amino group allows for controlled, stepwise peptide chain elongation. This guide has provided a detailed overview of its chemical properties, methods for its synthesis and use in SPPS, and an interpretation of its key analytical data. The provided information is intended to support researchers and drug development professionals in the effective utilization of this important synthetic reagent.
References
N-Boc-L-arginine Hydrochloride Monohydrate: A Technical Guide for Researchers
CAS Number: 35897-34-8 (hydrochloride); 114622-81-0 (hydrochloride monohydrate)
Chemical Formula: C₁₁H₂₃ClN₄O₄ (hydrochloride); C₁₁H₂₅ClN₄O₅ (hydrochloride monohydrate)
Molecular Weight: 310.78 g/mol (hydrochloride); 328.79 g/mol (hydrochloride monohydrate)[1][2][3][4]
Abstract
N-Boc-L-arginine hydrochloride monohydrate is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise elongation of peptide chains, a fundamental requirement in the synthesis of therapeutic peptides and other biologically active molecules. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of this compound. Detailed experimental protocols for its use in peptide synthesis, including coupling and deprotection steps, are presented. Furthermore, this guide explores the role of arginine in the mechanism of action of bioactive peptides, such as cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs), which are often synthesized using this protected amino acid.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[5] Its physicochemical properties are summarized in the table below.
| Property | Value | References |
| Appearance | White to almost white powder or crystal | [5][6] |
| Melting Point | >109 °C (subl.) | [7] |
| Solubility | Slightly soluble in water. Soluble in Acetic Acid (Sparingly), DMSO (Slightly), Methanol (Slightly). | [7][8] |
| Optical Rotation | [α]D²⁰ = -8 ± 2º (c=1% in H₂O) | [5] |
| Storage Temperature | 0-8 °C, store in a cool, dry place | [5][6] |
Spectroscopic Data
While specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not widely available in the public domain, typical spectral characteristics can be inferred from the known structure and data for related compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the Boc group (singlet around 1.4 ppm), protons on the arginine side chain (multiplets between 1.5-3.2 ppm), and the α-proton (multiplet around 4.0-4.3 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons (Boc and carboxylic acid), the quaternary carbon of the Boc group, and the carbons of the arginine backbone and side chain. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₁H₂₂N₄O₄) upon removal of HCl and water. |
| Infrared (IR) | Characteristic peaks for N-H, C=O (urethane and carboxylic acid), and C-N bonds.[9] |
Synthesis
The synthesis of this compound is typically achieved in a two-step process:
-
Protection of the α-amino group: L-arginine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to introduce the Boc protecting group onto the α-amino function.
-
Salt formation: The resulting N-Boc-L-arginine is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently hydrated.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols in Peptide Synthesis
This compound is a key reagent in Boc-chemistry solid-phase peptide synthesis (SPPS).
General Workflow for Boc-SPPS
The general cycle for incorporating an amino acid using Boc chemistry involves deprotection of the N-terminal Boc group on the resin-bound peptide, neutralization, and coupling of the next Boc-protected amino acid.
Figure 2: General workflow for a single cycle of Boc-SPPS.
Detailed Protocols
4.2.1. Boc Group Deprotection
-
Reagents: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure:
-
Swell the resin-bound peptide in DCM.
-
Treat the resin with the TFA/DCM solution for 1-2 minutes (pre-wash).
-
Drain and add fresh TFA/DCM solution and react for 20-30 minutes.
-
Filter and wash the resin thoroughly with DCM, followed by isopropanol and then DCM to remove residual TFA.
-
4.2.2. Coupling of this compound
-
Reagents:
-
This compound
-
Activating agents: e.g., HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF) or DCM
-
-
Procedure:
-
Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and activating agents in DMF.
-
Add DIEA to the solution to neutralize the hydrochloride and activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected and neutralized resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
After completion, wash the resin thoroughly with DMF and DCM.
-
4.2.3. Final Cleavage and Deprotection
-
Reagents: Anhydrous Hydrogen Fluoride (HF) and scavengers (e.g., anisole, thioanisole). Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
Procedure:
-
Dry the fully synthesized peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF in the presence of scavengers at low temperature (e.g., 0 °C) for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
4.2.4. Purification
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Role in Bioactive Peptides and Signaling Pathways
The incorporation of arginine residues is critical for the function of many bioactive peptides due to the unique properties of its guanidinium group, which is positively charged at physiological pH.
Cell-Penetrating Peptides (CPPs)
Arginine-rich peptides are a prominent class of CPPs, capable of traversing cellular membranes to deliver various cargo molecules (e.g., drugs, nucleic acids) into cells.[10][11] this compound is a fundamental building block for the synthesis of these peptides.
-
Mechanism of Action: The positively charged guanidinium groups of arginine residues interact with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids.[12] This interaction facilitates cellular uptake through various mechanisms, including:
Figure 3: Simplified signaling pathway for arginine-rich CPP cellular uptake.
Antimicrobial Peptides (AMPs)
Many AMPs are cationic and contain multiple arginine residues.[13][14] The synthesis of these peptides often involves the use of N-Boc-L-arginine.
-
Mechanism of Action: The cationic nature of arginine-rich AMPs allows them to selectively target and disrupt the negatively charged membranes of bacteria.[14][15] This interaction can lead to membrane permeabilization, pore formation, and ultimately, cell death.[14] The guanidinium group of arginine is particularly effective in forming strong hydrogen bonds with the phosphate groups of lipids in bacterial membranes.[15]
RGD Peptides
Peptides containing the Arg-Gly-Asp (RGD) sequence are crucial in cell adhesion processes by binding to integrin receptors on the cell surface.[16][17] The synthesis of RGD peptides and their analogs for applications in cancer therapy and tissue engineering relies on protected amino acids like N-Boc-L-arginine.[16][17]
-
Signaling Pathway: RGD-integrin binding triggers intracellular signaling cascades that regulate cell proliferation, migration, and survival.[17] Dysregulation of these pathways is a hallmark of cancer, making RGD peptides valuable tools for targeted drug delivery and as therapeutic agents themselves.[17]
Conclusion
This compound is an indispensable reagent for the synthesis of a wide array of biologically important peptides. Its use in well-established Boc-SPPS protocols enables the controlled incorporation of the functionally crucial arginine residue. Understanding the physicochemical properties and detailed experimental procedures for this compound is essential for researchers in drug discovery, biochemistry, and materials science. The continued development of novel peptides with therapeutic potential, including CPPs, AMPs, and RGD mimetics, underscores the sustained importance of this compound in modern chemical biology.
References
- 1. clearsynth.com [clearsynth.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. Nalpha-Boc-L-arginine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 9. Boc-L-Arginine.HCl.H2O | C11H25ClN4O5 | CID 2729004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]
- 16. Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Boc-L-arginine Hydrochloride Monohydrate for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties and applications of N-Boc-L-arginine hydrochloride monohydrate, a critical reagent in solid-phase peptide synthesis (SPPS). The strategic use of this compound is pivotal in the development of peptide-based therapeutics and research tools.
Core Physicochemical Data
This compound is a derivative of the amino acid L-arginine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is fundamental to the stepwise and controlled elongation of peptide chains in SPPS.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₄O₄·HCl·H₂O |
| Molecular Weight | 328.80 g/mol |
| Appearance | White powder |
| Melting Point | >109°C (sublimates) |
| Solubility | Slightly soluble in water |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in the Boc/Bzl strategy of SPPS. The Boc group serves as a temporary protecting group for the α-amino functionality, which is stable under the basic and neutral conditions of peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA). The guanidinium side chain of arginine, being highly basic and nucleophilic, requires a more robust, semi-permanent protecting group (e.g., Tosyl (Tos) or Pbf) to prevent unwanted side reactions during synthesis.
Experimental Workflow: The Boc-SPPS Cycle
The incorporation of an arginine residue using a Boc-protected amino acid follows a cyclical process. The workflow diagram below illustrates the key stages of a single cycle in Boc-SPPS.
Experimental Protocols
The following are detailed methodologies for the key steps in utilizing N-Boc-L-arginine in SPPS.
Protocol 1: General Cycle for Boc-SPPS
This protocol outlines a single cycle for the addition of an amino acid.
-
Resin Swelling : Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection : Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes. Drain the solution and add a fresh 50% TFA/DCM solution for an additional 20-30 minutes.[1] Wash the resin with DCM (3 times), isopropanol (once), and DCM (3 times).[1]
-
Neutralization : Neutralize the resin-bound peptide by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 cycles of 2 minutes each.[1] Subsequently, wash the resin with DCM (3 times).[1]
-
Amino Acid Coupling : In a separate vessel, dissolve the Boc-protected arginine with a suitable side-chain protecting group (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in N,N-dimethylformamide (DMF). Add this activation mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing : Thoroughly wash the resin with DMF (3 times) and DCM (3 times).[1]
-
Repeat Cycle : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[1]
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation : After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under a vacuum.[1]
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail suitable for the peptide sequence and the side-chain protecting groups used. A common cocktail for TFA-labile protecting groups is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[1]
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation : Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Peptide Collection : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet multiple times with cold ether.[1]
-
Drying and Purification : Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Concluding Remarks
The successful synthesis of arginine-containing peptides is highly dependent on a robust protection strategy. This compound, in conjunction with appropriate side-chain protecting groups, is a cornerstone of the Boc-SPPS methodology. A thorough understanding of the reaction conditions and protocols is essential for researchers and professionals in drug development and peptide science to achieve high-purity and high-yield synthesis of complex peptides.
References
Navigating the Solubility Landscape of N-Boc-L-arginine Hydrochloride Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Boc-L-arginine hydrochloride monohydrate is a critical protected amino acid derivative utilized extensively in peptide synthesis and pharmaceutical research. Despite its widespread use, a comprehensive, publicly available dataset detailing its quantitative solubility in various solvents is conspicuously absent. This guide addresses this information gap by providing a framework for the systematic determination of its solubility. While specific solubility values are not readily published, this document outlines the established experimental protocols necessary for researchers to generate this crucial data in-house. Furthermore, it presents a clear, actionable workflow for solubility determination, visualized through a Graphviz diagram, to aid in experimental design and execution.
Quantitative Solubility Data: A Noteworthy Absence
A thorough review of scientific literature and chemical supplier documentation reveals a consistent lack of specific quantitative solubility data for this compound. The compound is frequently described qualitatively as "slightly soluble in water"[1][2][3], with some sources noting "very faint turbidity" upon dissolution in water[4]. While it is also stated to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO)[1], precise solubility limits under defined temperature and pressure conditions are not provided. One supplier, TCI Chemicals, notes its solubility in water as "soluble" and "almost transparency," which remains qualitative. A safety data sheet from another supplier explicitly states the water solubility has "not [been] determined"[5]. This absence of concrete data necessitates a focused experimental approach for any research or development endeavor requiring this information.
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the solubility of this compound, this section details the widely accepted methodologies for this purpose.
The Shake-Flask Method for Thermodynamic Solubility
The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method. This technique measures the concentration of a solute in a saturated solution at equilibrium.
Detailed Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, phosphate-buffered saline) in a sealed, inert container such as a glass vial or flask.
-
Equilibration: The container is agitated at a constant, controlled temperature for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The use of a temperature-controlled shaker or incubator is crucial.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically accomplished by centrifugation followed by filtration of the supernatant through a fine-pore (e.g., 0.22 µm) filter to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved this compound in the clear, saturated filtrate is then determined using a suitable analytical method.
Analytical Techniques for Concentration Measurement
The choice of analytical method is critical for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is a highly recommended technique due to its specificity and ability to separate the compound of interest from any potential impurities or degradants.
HPLC Method Outline:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A reverse-phase C18 column is commonly used for amino acid derivatives.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact composition should be optimized for the specific compound.
-
Detection: The UV absorbance of the Boc-protected arginine can be monitored at a suitable wavelength (typically around 210-220 nm).
-
Quantification: A calibration curve is generated using a series of standard solutions of this compound of known concentrations. The concentration of the sample from the shake-flask experiment is then determined by comparing its peak area to the calibration curve.
Other potential, though less specific, methods include UV-Vis spectroscopy, which is faster but more susceptible to interference from impurities.
Visualizing the Experimental Workflow
To provide a clear visual representation of the solubility determination process, the following diagram outlines the key steps in a logical sequence.
Conclusion
References
The Role of N-Boc-L-arginine Hydrochloride Monohydrate in Drug Discovery and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-L-arginine hydrochloride monohydrate is a cornerstone molecule in the field of peptide chemistry and drug development. While not possessing a direct mechanism of action in its commercially available form, its true utility lies in its role as a protected building block for the synthesis of bioactive peptides. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function of L-arginine allows for precise and controlled incorporation of this critical amino acid into peptide sequences. Following synthesis, the deprotection of the Boc group yields a functional L-arginine residue within the peptide, which can then exert a range of biological effects. This technical guide delves into the fundamental role of this compound in peptide synthesis, the subsequent biological activities of the L-arginine-containing peptides, and provides an overview of the experimental protocols involved.
The Critical Role of the Boc Protecting Group
In peptide synthesis, the reactive nature of the alpha-amino group of amino acids necessitates the use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under mild acidic conditions.
The primary function of this compound is to serve as a protected precursor in solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.[1][2][3][4] Its use simplifies the synthetic process and enhances the yield of the desired peptide.[1]
Logical Workflow of Boc-Protected Arginine in Peptide Synthesis
Caption: Workflow of N-Boc-L-arginine in peptide synthesis.
Indirect Mechanism of Action: The L-arginine-Nitric Oxide Pathway
Once incorporated into a peptide and deprotected, the L-arginine residue can participate in various biological processes. The most prominent of these is its role as a substrate for nitric oxide synthase (NOS).[5][6] NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide (NO).[5]
Nitric oxide is a critical signaling molecule involved in a plethora of physiological and pathophysiological processes, including:
-
Vasodilation: NO relaxes the smooth muscle cells in blood vessels, leading to vasodilation and improved blood flow. This is a key mechanism in the regulation of blood pressure.[5][6]
-
Neurotransmission: NO acts as a neurotransmitter in the central and peripheral nervous systems.
-
Immune Response: Immune cells produce NO to fight pathogens.
Therefore, peptides containing L-arginine, synthesized using this compound, can be designed to modulate these pathways for therapeutic benefit in cardiovascular diseases, neurological disorders, and infectious diseases.[7]
Simplified L-arginine-Nitric Oxide Signaling Pathway
Caption: The L-arginine-Nitric Oxide signaling cascade.
Quantitative Data
The direct quantitative data for this compound primarily relates to its physical and chemical properties, which are crucial for its application in synthesis. Biological activity data is associated with the peptides synthesized using this compound.
| Property | Value | Reference |
| Molecular Formula | C11H22N4O4・HCl・H2O | [3] |
| Molecular Weight | 328.8 g/mol | [3] |
| Purity (HPLC) | ≥ 99% | [3] |
| Appearance | White powder | [3] |
| Solubility | Slightly soluble in water | [4] |
Experimental Protocols
The following is a generalized protocol for the use of this compound in solid-phase peptide synthesis. Specific parameters may vary depending on the peptide sequence and the scale of the synthesis.
Materials
-
This compound
-
Solid support resin (e.g., Merrifield resin, Wang resin)
-
Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt))
-
Solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA))
-
Neutralizing base (e.g., Diisopropylethylamine (DIPEA))
-
Washing solvents (e.g., DCM, DMF, Methanol)
Experimental Workflow for a Single Coupling Cycle
Caption: A single coupling cycle in Boc-SPPS.
Detailed Steps
-
Resin Swelling: The solid support resin is swelled in a suitable solvent (e.g., DCM or DMF) for 30-60 minutes.
-
Deprotection (if applicable): If starting with a pre-loaded resin with a protected amino acid, the protecting group is removed. For subsequent cycles, the Boc group of the previously coupled amino acid is removed using a solution of TFA in DCM (e.g., 25-50% v/v) for 20-30 minutes.
-
Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and byproducts.
-
Neutralization: The resin is treated with a solution of a hindered base, such as DIPEA in DMF (e.g., 5-10% v/v), to neutralize the protonated amino group.
-
Washing: The resin is washed again with DMF to remove excess base.
-
Amino Acid Activation: In a separate vessel, this compound is dissolved in DMF, and the coupling reagents (e.g., DCC and HOBt) are added. The mixture is allowed to react for a few minutes to form the activated species.
-
Coupling: The solution of the activated N-Boc-L-arginine is added to the resin, and the mixture is agitated for 1-2 hours to allow for complete coupling.
-
Washing: The resin is washed extensively with DMF, DCM, and methanol to remove unreacted reagents and byproducts.
-
Repeat: Steps 2-8 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid such as hydrofluoric acid (HF) or a cocktail containing TFA with scavengers.
Conclusion
This compound is an indispensable tool in the synthesis of peptides for research and therapeutic applications. Its primary role is not that of a direct-acting therapeutic agent but as a crucial intermediate that enables the precise construction of complex peptide molecules. The biological effects are realized only after the removal of the Boc protecting group, allowing the incorporated L-arginine residue to participate in vital physiological pathways, most notably the nitric oxide signaling cascade. A thorough understanding of its application in peptide synthesis is fundamental for researchers and scientists in the field of drug development.
References
An In-depth Technical Guide to N-Boc-L-arginine Hydrochloride Monohydrate in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-α-tert-butyloxycarbonyl-L-arginine hydrochloride monohydrate (Boc-L-Arg-OH·HCl·H₂O), a critical building block in solid-phase peptide synthesis (SPPS). This document delves into its physicochemical properties, detailed experimental protocols for its use, and strategies to mitigate common side reactions, offering valuable insights for researchers in peptide chemistry and drug development.
Physicochemical Properties and Characterization
N-Boc-L-arginine hydrochloride monohydrate is a white to off-white crystalline powder. Accurate characterization is crucial for its successful application in peptide synthesis. Key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₃ClN₄O₄ · H₂O | [1][2] |
| Molecular Weight | 328.80 g/mol | |
| Melting Point | >109 °C (sublimation) | [1][3] |
| Appearance | White to almost white powder/crystal | |
| Solubility | Slightly soluble in water, methanol, and DMSO. Sparingly soluble in acetic acid. | [1][3] |
| Optical Rotation | [α]20/D = -7.0 to -9.0° (c=2, H₂O) | |
| CAS Number | 114622-81-0 | [4] |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides structural confirmation of the molecule. The chemical shifts (δ) in DMSO-d₆ are as follows:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~1.38 | s | 9H, (CH₃)₃C- |
| ~1.45-1.70 | m | 4H, β-CH₂, γ-CH₂ |
| ~3.05-3.15 | m | 2H, δ-CH₂ |
| ~3.80-3.90 | m | 1H, α-CH |
| ~6.80-7.80 | br s | 5H, Guanidinium protons + NH |
| ~12.5 | br s | 1H, COOH |
Role in Solid-Phase Peptide Synthesis (SPPS)
N-Boc-L-arginine is a cornerstone of the Boc/Bzl strategy in SPPS. The Boc group serves as a temporary protecting group for the α-amino functionality, which is cleaved by moderate acids like trifluoroacetic acid (TFA) at each cycle of peptide elongation. The guanidinium side chain of arginine, being highly basic and nucleophilic, requires a more robust, semi-permanent protecting group to prevent side reactions during synthesis.
Side-Chain Protection Strategies
The choice of a side-chain protecting group for arginine is critical and influences both the synthesis strategy and the final cleavage conditions.
| Protecting Group | Cleavage Condition | Key Considerations | References |
| Tosyl (Tos) | Anhydrous HF | High coupling efficiency; risk of modifying tryptophan residues during cleavage. | [5] |
| Nitro (NO₂) | Anhydrous HF | Stable to TFA; can lead to ornithine formation as a side product. | [6] |
| Di-Boc ((Boc)₂) | TFA/H₂O (95:5), 1 hr, RT | Milder deprotection; high propensity for δ-lactam formation during coupling. | [5][6][7] |
| Pbf (Pbf) | TFA | More acid-labile than Pmc; lower tendency for δ-lactam formation than (Boc)₂. | [6] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis from L-arginine hydrochloride.
Materials:
-
L-arginine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-arginine hydrochloride in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O in dioxane dropwise while maintaining the pH between 9 and 10 with the addition of 1N NaOH.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the solution to pH 3 with a cold 1N HCl solution.
-
Extract the aqueous layer with ethyl acetate to remove impurities.
-
Lyophilize the aqueous layer to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.
Coupling of N-Boc-L-arginine in Boc-SPPS
The following is a general protocol for the coupling of N-Boc-L-arginine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Boc-L-Arg(side-chain protected)-OH (e.g., Boc-L-Arg(Tos)-OH) (3-4 equivalents)
-
Coupling reagent (e.g., HBTU, 3-4 equivalents)
-
Base (e.g., DIEA, 6-8 equivalents)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.
-
Activation: In a separate vessel, dissolve N-Boc-L-Arg(side-chain protected)-OH and the coupling agent in DMF. Add the base to the mixture.[7]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[7]
-
Monitoring: Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Comparison of Coupling Reagents for Sterically Hindered Arginine Derivatives:
| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations | References |
| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings; rapid reaction times. | [8] |
| HBTU/DIPEA | 90 - 98 | > 95 | Low | A reliable and widely used reagent. | [8] |
| DIC/OxymaPure | 92 - 97 | > 95 | Very Low | OxymaPure enhances efficiency and suppresses racemization. | [8] |
Nα-Boc Deprotection
This protocol outlines the removal of the temporary Nα-Boc protecting group.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Deprotection: Treat the peptide-resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.[9]
-
Washing: Wash the resin with DCM to remove the cleaved Boc groups and residual acid.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM to liberate the free amine for the next coupling step.
-
Washing: Wash the resin with DCM.
Comparison of Deprotection Reagents:
| Reagent | Typical Concentration | Reaction Time | Yield | Purity | Key Considerations | References |
| TFA | 20-50% in DCM | 30 min - few hours | High to quantitative | Generally high, but the TFA salt can be oily. | [10] | |
| HCl | 4M in Dioxane | Can be very rapid (e.g., 30 min) | High to quantitative | Often high, with the hydrochloride salt frequently being crystalline. | [10][11] |
Common Side Reactions and Mitigation Strategies
The incorporation of arginine into peptide sequences can be challenging due to its unique side chain.
δ-Lactam Formation
This is a significant side reaction, particularly when using arginine derivatives with bulky side-chain protection like (Boc)₂. The activated carboxylic acid can undergo intramolecular cyclization to form an inactive δ-lactam, terminating the peptide chain.
Mitigation Strategies:
-
Choice of Protecting Group: Use protecting groups less prone to this side reaction, such as Tos or Pbf.
-
Coupling Reagent: Employ potent coupling reagents like HATU or HBTU that promote rapid intermolecular coupling, outcompeting the intramolecular cyclization.
-
Minimize Pre-activation Time: Add the amine component to the reaction as soon as the activating agent is introduced.[12]
Studies on the Fmoc-analogue, Fmoc-Arg(Boc)₂-OH, have shown that this side reaction can lead to coupling efficiencies as low as 28%.[5]
Guanidinylation
Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the N-terminal amine of the growing peptide chain to form a guanidine moiety, which irreversibly terminates the chain.
Mitigation Strategies:
-
Pre-activation: Pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin.[13]
-
Use of Phosphonium-based Reagents: Reagents like PyBOP do not cause guanidinylation.[13]
Visualized Workflows and Pathways
Boc-SPPS Cycle for Arginine Incorporation
Caption: General workflow for a single cycle of Boc-SPPS incorporating a protected arginine residue.
Final Cleavage and Deprotection
Caption: Workflow for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Signaling Pathway of Arginine-Rich Peptides in Cancer Therapy
Arginine-rich peptides can act as cell-penetrating peptides (CPPs) and are utilized in targeted cancer therapy. They can interact with integrin β1, which in turn activates the Piezo1 channel, leading to an influx of Ca²⁺ and subsequent downstream signaling that enhances cellular uptake of the peptide and any conjugated drug.[14]
References
- 1. N-BOC-L-Arginine hydrochloride | 35897-34-8 [amp.chemicalbook.com]
- 2. Boc-L-Arginine.HCl.H2O | C11H25ClN4O5 | CID 2729004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Enhanced Tumor‐Targeted Delivery of Arginine‐Rich Peptides via a Positive Feedback Loop Orchestrated by Piezo1/integrin β1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-Boc-L-arginine Hydrochloride Monohydrate in Nitric Oxide Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. The enzymatic production of NO is catalyzed by nitric oxide synthases (NOS), making these enzymes a key target for therapeutic intervention and research. While a variety of L-arginine analogs have been developed as NOS inhibitors, N-Boc-L-arginine hydrochloride monohydrate serves a distinct but equally crucial role. This technical guide provides an in-depth overview of this compound, focusing on its properties and its primary application as a synthetic precursor for potent NOS inhibitors and its potential utility as a negative control in nitric oxide research. This document offers detailed experimental protocols and presents key data in structured tables and diagrams to support researchers in the field.
Introduction to Nitric Oxide and Nitric Oxide Synthases
Nitric oxide is a gaseous signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1] There are three main isoforms of NOS, each with distinct localizations and regulatory mechanisms:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a role in neurotransmission.
-
Inducible NOS (iNOS or NOS-2): Expressed in immune cells in response to inflammatory stimuli, producing large amounts of NO for host defense.
-
Endothelial NOS (eNOS or NOS-3): Located in endothelial cells, it is crucial for regulating vascular tone and blood pressure.[2]
The fundamental reaction catalyzed by all NOS isoforms is the conversion of L-arginine to L-citrulline and nitric oxide. This process is complex and requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[3]
The downstream effects of NO are largely mediated through the activation of soluble guanylyl cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), initiating a signaling cascade that results in various physiological responses, such as smooth muscle relaxation (vasodilation).[4]
This compound: Properties and Role in Research
This compound is a derivative of the amino acid L-arginine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis and the chemical synthesis of complex molecules.[5]
While it is an analog of L-arginine, the substrate for NOS, this compound is not typically utilized as a direct inhibitor of NOS in research studies. Extensive literature on NOS inhibitors details the inhibitory profiles of compounds like L-NAME (N G-nitro-L-arginine methyl ester) and L-NNA (N G-nitro-L-arginine), but is largely silent on the direct inhibitory activity of Boc-protected L-arginine.[2][6]
The primary role of this compound in nitric oxide research is as a key synthetic intermediate for the development of more potent and selective NOS inhibitors. The Boc protecting group allows for specific modifications to the guanidino group of arginine, which is a critical moiety for binding to the NOS active site.[7] Additionally, due to its structural similarity to L-arginine but with a modified amino group, it can serve as an excellent negative control in experiments investigating the effects of other arginine analogs on NOS activity.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 114622-81-0 | [8] |
| Molecular Formula | C11H25ClN4O5 | [5] |
| Molecular Weight | 328.79 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water | [9] |
Signaling Pathways and Experimental Workflows
Nitric Oxide Signaling Pathway
The canonical nitric oxide signaling pathway begins with the synthesis of NO by NOS enzymes and culminates in the activation of downstream effectors through cGMP.
Caption: Nitric Oxide Signaling Pathway and the Role of N-Boc-L-arginine.
Experimental Workflow: Synthesis of NOS Inhibitors
This compound is a foundational component in the synthesis of various NOS inhibitors. The Boc group protects the alpha-amino functionality, allowing for selective reactions at other sites of the molecule.
Caption: General workflow for synthesizing NOS inhibitors.
Experimental Protocols
In Vitro NOS Activity Assay (as a Negative Control)
This protocol is adapted from commercially available NOS activity assay kits and describes how to use this compound as a negative control. The assay measures the conversion of L-arginine to L-citrulline or the production of nitrite/nitrate.
Materials:
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)
-
L-arginine (substrate)
-
NADPH
-
Cofactors: FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for nNOS and eNOS)
-
Positive Control Inhibitor (e.g., L-NAME)
-
This compound (Negative Control)
-
Greiss Reagents (for nitrite/nitrate detection) or radioactive L-arginine (for citrulline conversion assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of all reagents in NOS Assay Buffer.
-
Prepare Controls and Test Compound:
-
Prepare a stock solution of this compound in purified water or assay buffer.
-
Prepare serial dilutions of the positive control inhibitor (L-NAME).
-
Prepare a solution of the substrate, L-arginine.
-
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer without enzyme.
-
Control (No Inhibitor): NOS enzyme, cofactors, and L-arginine.
-
Positive Control: NOS enzyme, cofactors, L-arginine, and varying concentrations of L-NAME.
-
Negative Control: NOS enzyme, cofactors, L-arginine, and varying concentrations of this compound.
-
-
Initiate Reaction: Add NADPH to all wells (except the blank) to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction according to the specific assay method (e.g., by adding a stop solution or by heating).
-
Detection:
-
Griess Assay: Measure the absorbance at 540 nm after the addition of Griess reagents to determine nitrite concentration.
-
Citrulline Conversion Assay: Quantify the amount of radioactive L-citrulline produced.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration compared to the control (no inhibitor) and plot the results. It is expected that this compound will show minimal to no inhibition of NOS activity.
Cell-Based Nitric Oxide Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable breakdown product of NO, in the supernatant of cultured cells.
Materials:
-
Cell line capable of producing NO (e.g., RAW 264.7 macrophages for iNOS, or endothelial cells for eNOS)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS in macrophages
-
This compound
-
Positive Control Inhibitor (e.g., L-NAME)
-
Griess Reagent Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment:
-
For iNOS induction, treat macrophage cells with LPS and IFN-γ.
-
Simultaneously, treat the cells with varying concentrations of this compound or the positive control inhibitor (L-NAME). Include a vehicle control.
-
-
Incubation: Incubate the cells for a period sufficient for NO production (e.g., 24 hours for iNOS induction).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, mix the collected supernatant with the Griess reagents according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time to allow for color development.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percent inhibition of NO production for each treatment condition.
Quantitative Data on Related NOS Inhibitors
| Inhibitor | nNOS (Ki) | eNOS (Ki) | iNOS (Ki) | Reference |
| L-NAME | 15 nM (bovine) | 39 nM (human) | 4.4 µM (murine) | [10] |
| L-NNA | ~0.09 µM | ~0.02 µM | 8.1 µM | |
| L-NMMA | 2.0 µM | 2.1 µM | 5.8 µM |
Conclusion
This compound is a valuable tool in the field of nitric oxide research, not as a direct inhibitor of nitric oxide synthase, but as a critical building block in the synthesis of potent and selective NOS inhibitors. Its protected alpha-amino group allows for precise chemical modifications, which is a cornerstone of rational drug design targeting the NOS enzymes. Furthermore, its structural similarity to L-arginine makes it an ideal negative control for in vitro and cell-based assays aimed at identifying and characterizing novel NOS inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies of the nitric oxide signaling pathway and in the development of new therapeutics.
References
- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
N-Boc-L-arginine Hydrochloride Monohydrate in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-L-arginine hydrochloride monohydrate (Boc-L-Arg-OH·HCl·H₂O) is a pivotal building block in the field of bioconjugation, primarily recognized for its integral role in solid-phase peptide synthesis (SPPS). The strategic use of the Boc protecting group for the α-amino function allows for controlled, stepwise elongation of peptide chains. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations of N-Boc-L-arginine hydrochloride monohydrate in the synthesis of bioactive peptides and other bioconjugates. It is designed to serve as a detailed resource for researchers and professionals in drug development and peptide science, offering insights into experimental protocols, data interpretation, and the biological implications of the resulting conjugates.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation. These properties influence its solubility, stability, and reactivity in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₁H₂₅ClN₄O₅ |
| Molecular Weight | 328.80 g/mol |
| Appearance | White powder |
| Melting Point | 176-178°C[1] |
| Solubility | Slightly soluble in water.[2][3] Soluble in organic solvents like methanol and ethanol.[3] |
| Storage Conditions | Store at 0-5°C[1] |
| pKa of Guanidino Group | ~12.5 (for arginine) |
Applications in Bioconjugation
The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS), a foundational technique for creating custom peptides.[4][5][6] Beyond SPPS, its principles of protection and deprotection are fundamental to other bioconjugation strategies, including surface modification and the development of drug delivery systems.
Solid-Phase Peptide Synthesis (SPPS)
In Boc-SPPS, the Boc group serves as a temporary protecting group for the α-amino group of arginine. This protection is stable under the basic and neutral conditions of peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[4] The highly basic and nucleophilic guanidinium side chain of arginine necessitates a robust protection strategy to prevent unwanted side reactions.[4] In some derivatives, such as Nα-Boc-Nω,Nω'-bis-Boc-L-arginine (Boc-Arg(Boc)2-OH), the guanidino group is also protected by Boc groups, which are removed during the final cleavage of the peptide from the resin.[4]
Challenges in SPPS: The incorporation of arginine derivatives can present challenges. The bulky nature of protecting groups can lead to steric hindrance, potentially requiring longer coupling times or more potent coupling reagents.[2] A significant side reaction is the intramolecular cyclization of an activated arginine to form a δ-lactam, which terminates the peptide chain.[4]
Bioconjugation to Proteins and Surfaces
The carboxylic acid moiety of N-Boc-L-arginine can be activated to form amide bonds with primary amines on proteins or functionalized surfaces. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester. Following conjugation, the Boc group can be removed under acidic conditions to expose the α-amino group for further functionalization if desired. This approach is valuable for introducing arginine residues to modify the surface properties of biomaterials or to functionalize proteins.
Drug Delivery Systems
Arginine-rich peptides are known for their cell-penetrating capabilities and are used to enhance the intracellular delivery of therapeutic agents.[7] N-Boc-L-arginine is a key component in the synthesis of these peptides.[7] Furthermore, arginine's guanidinium group can be exploited in the design of drug delivery vehicles that interact with negatively charged cell membranes, facilitating cellular uptake.[8] The controlled synthesis of arginine-containing peptides and conjugates is crucial for developing targeted and efficient drug delivery systems.[8]
Experimental Protocols
Protocol 1: General Cycle for Boc-SPPS Incorporation of Boc-L-Arginine
This protocol outlines a single cycle for the addition of a Boc-protected arginine residue to a growing peptide chain on a solid support.
Materials:
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
N-Boc-L-arginine derivative (e.g., Boc-Arg(Boc)2-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, DIC)
-
Activator (e.g., HOBt)
Methodology:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.
-
Treat again with 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[9]
-
Wash the resin thoroughly with DCM, followed by DMF.
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIEA in DMF for 2 minutes and drain. Repeat this step.
-
Wash the resin with DMF to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-L-arginine derivative (2-4 equivalents) and an activation agent (e.g., HBTU/HOBt) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary due to steric hindrance.[2]
-
Monitor the reaction completion using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.[2]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Diagram of Boc-SPPS Cycle
Caption: General workflow for a single cycle of Boc-SPPS.
Protocol 2: EDC/NHS Conjugation of N-Boc-L-arginine to a Protein
This protocol describes the conjugation of the carboxylic acid group of N-Boc-L-arginine to primary amines on a protein, such as bovine serum albumin (BSA).
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Methodology:
-
Prepare Solutions:
-
Dissolve BSA in Coupling Buffer to a concentration of 1-10 mg/mL.
-
Dissolve N-Boc-L-arginine in Activation Buffer.
-
Freshly prepare EDC and NHS solutions in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Add EDC (e.g., 10-fold molar excess over N-Boc-L-arginine) and NHS (e.g., 25-fold molar excess) to the N-Boc-L-arginine solution.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated N-Boc-L-arginine solution to the BSA solution. The molar ratio of activated arginine to protein can be varied to control the degree of labeling.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the resulting bioconjugate using a desalting column to remove unreacted N-Boc-L-arginine, EDC, NHS, and byproducts.
-
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Diagram of EDC/NHS Conjugation Workflow
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Boc-L-arginine Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development. The Boc (tert-butyloxycarbonyl) strategy, one of the classical and most robust methods, relies on the acid-lability of the Nα-Boc protecting group for the stepwise elongation of the peptide chain. The incorporation of arginine, with its strongly basic and nucleophilic guanidinium side chain, presents a unique set of challenges in SPPS. Typically, the guanidinium group is protected with groups like Tosyl (Tos) or Nitro (NO2) to prevent side reactions.[1][2] However, these protecting groups require harsh cleavage conditions, such as treatment with anhydrous hydrogen fluoride (HF), and can sometimes lead to unwanted side products.[1]
An alternative approach is the use of N-Boc-L-arginine with its side chain either unprotected or protonated, as is the case with N-Boc-L-arginine hydrochloride monohydrate. This strategy leverages the protonation of the guanidinium group to reduce its nucleophilicity, thereby minimizing its interference in coupling reactions. While this approach can simplify the synthesis by eliminating the need for a side-chain deprotection step, it requires careful optimization of coupling conditions to ensure high efficiency and prevent potential side reactions.[3][4]
These application notes provide detailed protocols and technical guidance for the successful incorporation of this compound into peptides using Boc-SPPS.
Materials and Equipment
Resins:
-
Merrifield resin
-
PAM (phenylacetamidomethyl) resin
-
MBHA (4-methylbenzhydrylamine) resin
Amino Acids and Reagents:
-
This compound
-
Other Nα-Boc protected amino acids (with appropriate side-chain protection)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (see Table 1 for options)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., p-cresol, anisole, thioanisole)
-
Piperidine (for optional deformylation of Trp(For))
-
Thiophenol (for Dnp removal from His)
Equipment:
-
Solid-phase peptide synthesis vessel
-
Shaker or mechanical stirrer
-
HF cleavage apparatus (if using HF)
-
Standard laboratory glassware
-
HPLC system for peptide purification and analysis
-
Mass spectrometer for peptide characterization
Experimental Protocols
Protocol 1: General Cycle for Boc-SPPS with this compound
This protocol outlines a single cycle of amino acid addition.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting TFA salt by washing the resin with 10% DIEA in DCM (2 x 2 minutes).[2]
-
Wash the resin with DCM (3x) and DMF (3x) to prepare for coupling.
-
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents) and a coupling agent (see Table 1) in DMF.
-
Add DIEA (to neutralize the hydrochloride and activate the carboxyl group) until the pH is approximately 8.
-
Add the activated amino acid solution to the resin and shake for 1-4 hours. Due to the potential for slower reaction kinetics with the protonated side chain, extended coupling times or double coupling may be necessary.[7]
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Table 1: Coupling Reagents for this compound
| Coupling Reagent Class | Examples | Molar Ratio (AA:Reagent:Base) | Typical Coupling Time | Notes |
| Carbodiimides | DCC, DIC + HOBt/Oxyma | 1:1:1 | 2-4 hours | DCC can lead to insoluble DCU byproduct. DIC is often preferred in SPPS.[8] |
| Phosphonium Salts | BOP, PyBOP | 1:1:2 | 1-2 hours | PyBOP is a less toxic alternative to BOP.[8] |
| Uronium/Aminium Salts | HBTU, HATU | 1:1:2 | 1-2 hours | Highly efficient, but can potentially lead to guanidinylation of the N-terminus if not pre-activated.[2] |
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing any side-chain protecting groups.
-
Resin Preparation: After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
HF Cleavage (Standard Procedure):
-
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a dedicated fume hood.
-
Place the dried resin in the HF reaction vessel.
-
Add scavengers (e.g., a 9:1 ratio of HF to anisole or p-cresol).[6]
-
Cool the vessel to 0°C and condense anhydrous HF into it.
-
Stir the reaction at 0°C for 45-60 minutes. Peptides containing Arg(Tos) may require longer cleavage times.[6]
-
Evaporate the HF under a stream of nitrogen.
-
-
TFMSA Cleavage (Alternative to HF):
-
Caution: TFMSA is a strong, corrosive acid.
-
Suspend the dried resin in a cleavage cocktail of TFMSA, thioanisole, and TFA.
-
Stir the mixture at room temperature for 1-2 hours.
-
Note: TFMSA is not effective for removing Arg(NO2) or Arg(Tos) protecting groups.[6]
-
-
Peptide Precipitation and Washing:
-
After cleavage, wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and wash the precipitated peptide several times with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Potential Side Reactions and Troubleshooting
-
Incomplete Coupling: Arginine is known to be a "difficult" amino acid to couple, and the use of the hydrochloride salt may exacerbate this.[9] If the Kaiser test remains positive, a second coupling (recoupling) should be performed. Using more potent coupling reagents like HATU or PyBOP can also improve efficiency.[8]
-
δ-Lactam Formation: This is a common side reaction with activated arginine derivatives, leading to chain termination.[10] While the protonated side chain of Boc-Arg(HCl) is expected to minimize this, it is still a possibility. Using a pre-activation step before adding the activated amino acid to the resin can help reduce the time the activated species is in solution, potentially lowering the rate of lactam formation.
-
Guanidinylation: Uronium/aminium-based coupling reagents can react with the N-terminal amine of the growing peptide chain to form a guanidinium group, which terminates the peptide. This can be avoided by pre-activating the Boc-amino acid with the coupling reagent before adding it to the resin.[2]
Visualizing the Workflow and Reactions
Caption: General workflow for Boc-SPPS.
Caption: Coupling of N-Boc-L-arginine hydrochloride.
Caption: Final cleavage and deprotection scheme.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Facile Deprotection of N-Boc-L-arginine Hydrochloride Monohydrate using Trifluoroacetic Acid
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone in peptide synthesis, prized for its stability under various conditions and its facile removal under acidic conditions.[1][2] The deprotection of Boc-protected amino acids is a critical step in the stepwise elongation of peptide chains. N-Boc-L-arginine hydrochloride monohydrate is a key building block in the synthesis of arginine-containing peptides, which play significant roles in various biological processes. Trifluoroacetic acid (TFA) is a widely used reagent for the efficient cleavage of the Boc protecting group.[1][2] This application note provides a detailed protocol for the deprotection of this compound using TFA, along with methods for reaction monitoring and product isolation.
Reaction Mechanism
The deprotection of the N-Boc group with trifluoroacetic acid proceeds through an acid-catalyzed elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as its trifluoroacetate salt.[3] The tert-butyl cation can be quenched by a scavenger, deprotonate to form isobutylene gas, or polymerize.[3]
Caption: Mechanism of TFA-mediated N-Boc deprotection.
Experimental Protocol
This protocol outlines the procedure for the deprotection of this compound using a solution of TFA in dichloromethane (DCM).
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel and flask) or centrifuge
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Ninhydrin stain
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate).[1] Cool the flask to 0 °C in an ice bath with stirring.[1]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is 25-50% TFA in DCM (v/v).[1] For some substrates, neat TFA can also be utilized for a more rapid deprotection.[1]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot the starting material, the reaction mixture, and a co-spot on a TLC plate. Develop the plate in a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v).[1] Visualize the spots under a UV lamp and then stain with ninhydrin. The product, a primary amine, will stain positive with ninhydrin, while the Boc-protected starting material will not.[1] The reaction is considered complete when the starting material spot has completely disappeared, which typically occurs within 30 minutes to 2 hours.[1]
-
Work-up and Isolation: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.[1] To the resulting crude residue, add cold, anhydrous diethyl ether to induce precipitation of the product.[1] Stir or sonicate the mixture to obtain a fine solid.[1]
-
Product Collection: Isolate the solid product by filtration or centrifugation.[1] Wash the solid with fresh, cold diethyl ether to remove any residual organic impurities.[1]
-
Drying: Dry the final product, L-arginine bis(trifluoroacetate) salt, under vacuum.[1]
Caption: Experimental workflow for the deprotection of N-Boc-L-arginine.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the TFA-mediated deprotection of N-Boc-L-arginine. Actual yields and purity can vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Value/Range | Notes |
| Substrate | This compound | 1 equivalent |
| Reagent | Trifluoroacetic acid (TFA) | 25-50% in DCM (v/v) or neat |
| Solvent | Dichloromethane (DCM), anhydrous | ~10 mL per gram of substrate |
| Temperature | 0 °C to Room Temperature | Initial cooling followed by warming |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC |
| Typical Yield | >95% | General literature knowledge[1] |
| Typical Purity | >98% | General literature knowledge[1] |
Analytical Methods for Reaction Monitoring
Consistent and accurate monitoring of the deprotection reaction is crucial for achieving high yields and purity. Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): As described in the protocol, TLC is a rapid and effective method for qualitatively assessing the disappearance of the starting material and the appearance of the product. The use of a ninhydrin stain is particularly useful as it specifically visualizes the primary amine of the deprotected arginine.[1]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, reversed-phase HPLC can be used to monitor the reaction progress. This technique allows for the accurate determination of the ratio of starting material to product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the complete removal of the Boc group by observing the disappearance of the characteristic signal for the tert-butyl protons (a singlet typically around 1.4 ppm).
| Analytical Method | Purpose | Key Observations |
| TLC | Reaction completion | Disappearance of starting material spot and appearance of a new, ninhydrin-positive spot for the product.[1] |
| HPLC | Quantitative monitoring | Decrease in the peak area of the starting material and increase in the peak area of the product. |
| ¹H NMR | Structural confirmation | Disappearance of the tert-butyl proton signal of the Boc group. |
Conclusion and Troubleshooting
The deprotection of this compound using trifluoroacetic acid is a robust and efficient method widely employed in peptide synthesis. The protocol provided in this application note offers a reliable procedure for achieving high yields of the deprotected arginine salt. Careful monitoring of the reaction and proper work-up techniques are essential for obtaining a pure product.
Troubleshooting Tips:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, using a higher concentration of TFA, or even neat TFA.[1]
-
Product Solubility Issues during Work-up: If the product is difficult to precipitate with diethyl ether, try using a different non-polar solvent or placing the mixture at a lower temperature (e.g., -20 °C) for an extended period.
-
Presence of Side Products: The guanidino side chain of arginine can be susceptible to side reactions. While the Boc group on the alpha-amino provides protection, for complex peptides, the use of additional side-chain protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) may be necessary, which are often cleaved concurrently with the Boc group under strong acidic conditions.[1]
References
Application Notes and Protocols for Purity Analysis of N-Boc-L-arginine Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-L-arginine hydrochloride monohydrate is a critical raw material in peptide synthesis and drug development. Its purity directly impacts the quality, efficacy, and safety of the final product. Therefore, robust and reliable analytical methods are essential for its quality control. These application notes provide detailed protocols for the determination of purity and impurity profiling of this compound using High-Performance Liquid Chromatography (HPLC), Non-Aqueous Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methods Overview
A multi-tiered approach is recommended for the comprehensive purity assessment of this compound. Each technique offers unique advantages in detecting different types of impurities.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique ideal for identifying and quantifying related substances, including diastereomeric impurities and by-products from synthesis.
-
Non-Aqueous Titration: A classic and robust method for determining the overall assay of the compound by titrating the basic guanidinium group.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that determines purity without the need for a specific reference standard of the analyte, by comparing the integral of an analyte's NMR signal to that of a certified internal standard.
The logical relationship between these analytical methods and the types of impurities they are best suited to detect is illustrated in the diagram below.
Caption: Relationship between analytical methods and impurity detection.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound from its potential related substances and diastereomeric impurities.
3.1.1. Materials and Reagents
-
This compound sample
-
Reference standard of this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium trifluoroacetate (or ammonium acetate, LC-MS grade)
-
Ultrapure water
-
Chiral stationary phase column (e.g., CHIROBIOTIC T or R, 250 x 4.6 mm, 5 µm) for enantiomeric purity
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) for related substances
3.1.2. Chromatographic Conditions
| Parameter | Related Substances Analysis | Chiral Purity Analysis |
| Column | C18 (250 x 4.6 mm, 5 µm) | CHIROBIOTIC T (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 0.1% Ammonium Trifluoroacetate in Methanol |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile | 0.1% Ammonium Trifluoroacetate in Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B | Isocratic: 90:10 (Methanol:Acetonitrile) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL |
3.1.3. Sample Preparation
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with mobile phase A (for related substances) or the mobile phase mixture (for chiral analysis).
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the corresponding mobile phase.
3.1.4. Data Analysis
Calculate the percentage of each impurity using the area normalization method. For chiral purity, calculate the percentage of the D-enantiomer in relation to the total area of both enantiomer peaks.
Assay by Non-Aqueous Titration
This method determines the overall purity of the substance by titrating the basic guanidinium group in a non-aqueous medium.
3.2.1. Materials and Reagents
-
This compound sample
-
Glacial acetic acid
-
Perchloric acid (0.1 N in glacial acetic acid)
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
-
Potassium hydrogen phthalate (primary standard)
3.2.2. Standardization of 0.1 N Perchloric Acid
-
Accurately weigh about 0.5 g of previously dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
-
Calculate the normality of the perchloric acid solution.
3.2.3. Titration Procedure
-
Accurately weigh about 0.3 g of the this compound sample into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 N perchloric acid to a blue-green endpoint.
-
Perform a blank titration using 50 mL of glacial acetic acid.
3.2.4. Calculation
Where:
-
V_sample = Volume of titrant used for the sample (mL)
-
V_blank = Volume of titrant used for the blank (mL)
-
N_perchloric_acid = Normality of the perchloric acid solution
-
MW = Molecular weight of this compound (328.79 g/mol )
-
W_sample = Weight of the sample (g)
Purity Determination by Quantitative NMR (qNMR)
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.
3.3.1. Materials and Reagents
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
NMR tubes
3.3.2. Sample Preparation
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.3.3. NMR Acquisition Parameters (Example for a 400 MHz spectrometer)
-
Pulse Program: zg30 (or similar quantitative pulse program)
-
Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 15-30 s)
-
Number of Scans (ns): 16 or higher for good signal-to-noise ratio
-
Acquisition Time (aq): > 3 s
-
Spectral Width (sw): Appropriate for observing all relevant signals
3.3.4. Data Processing and Calculation
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_IS = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
Data Presentation
The following tables summarize typical quantitative data obtained from the purity analysis of this compound.
Table 1: HPLC Purity and Impurity Profile
| Sample Lot | Purity by HPLC (%) | Impurity A (%) | Impurity B (%) | D-Enantiomer (%) | Total Impurities (%) |
| Lot A | 99.5 | 0.15 | 0.10 | 0.05 | 0.30 |
| Lot B | 99.2 | 0.25 | 0.18 | 0.07 | 0.50 |
| Lot C | 99.8 | 0.08 | 0.05 | < 0.05 | 0.18 |
Table 2: Assay by Titration and qNMR
| Sample Lot | Assay by Non-Aqueous Titration (%) | Assay by qNMR (%) |
| Lot A | 99.6 | 99.7 |
| Lot B | 99.3 | 99.4 |
| Lot C | 99.9 | 99.8 |
Experimental Workflow
The overall workflow for the purity analysis of this compound is depicted below.
Caption: Overall workflow for purity analysis.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the purity assessment of this compound. The combination of HPLC for detailed impurity profiling, non-aqueous titration for a robust assay determination, and qNMR for absolute purity measurement ensures a high degree of confidence in the quality of this critical raw material. Adherence to these protocols will enable researchers, scientists, and drug development professionals to maintain stringent quality control and ensure the integrity of their research and manufacturing processes.
Application Notes and Protocols for N-Boc-L-arginine Hydrochloride Monohydrate in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-L-arginine hydrochloride monohydrate is a critical building block in the chemical synthesis of bioactive peptides. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for a stepwise and controlled assembly of amino acids into a desired peptide sequence. The unique properties of the arginine side chain, with its strongly basic guanidinium group, are pivotal for the biological activity of many peptides, influencing their structure, cell-penetrating capabilities, and interactions with cellular targets.[1][2][3] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis of bioactive peptides, targeting applications in drug discovery and development.
Arginine-rich peptides are a significant class of bioactive molecules with a wide range of functions, including antimicrobial, anticancer, and neuroprotective activities.[1][4][5] The positive charge of the guanidinium group at physiological pH is crucial for their interaction with negatively charged cell membranes, facilitating cell entry and interaction with intracellular targets.[6][7] The Boc protection strategy is a well-established method in solid-phase peptide synthesis (SPPS), offering robust and reliable procedures for peptide assembly.[8][9]
Data Presentation: Performance in Bioactive Peptide Synthesis
The successful synthesis of bioactive peptides is evaluated by several parameters, including yield, purity, and biological activity. Below are tables summarizing quantitative data for representative arginine-containing bioactive peptides synthesized using Boc-amino acid chemistry.
Table 1: Synthesis Yield and Purity of Representative Arginine-Containing Peptides
| Peptide Sequence | Synthesis Method | Side-Chain Protection | Crude Peptide Yield (%) | Final Purity (%) | Reference |
| c(RGDfK) | Fmoc-SPPS | Pbf | 90 | >95 | [10] |
| H-Arg-Gly-Asp-OH (RGD) | Fmoc-SPPS | Pbf | 72 | >95 | [11] |
| Met-Arg-Phe-Ala | SPPS | Not Specified | - | >98 (after HPLC) | [12] |
| Brevinin-1pl analogue (5R) | SPPS | Not Specified | - | Not Specified | [13] |
| WR12 (Trp-Arg rich) | SPPS | Not Specified | - | Not Specified | [5] |
Table 2: Bioactivity of Synthetic Arginine-Rich Antimicrobial Peptides (AMPs)
| Peptide | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| mb-p[(Arg)23-co-(Phe)7]8 | E. coli | 48 | - | [4] |
| mb-p[(Arg)23-co-(Phe)7]8 | B. subtilis | 32 | - | [4] |
| s-p[(Arg)24-co-(Phe)7]3 | E. coli | 48 | - | [4] |
| s-p[(Arg)24-co-(Phe)7]3 | B. subtilis | 48 | - | [4] |
| SM-985 | Gram-positive bacteria | - | 8 | [14] |
| SM-985 | Gram-negative bacteria | - | 4 | [14] |
| WLBU2 | A. baumannii | 5 - 11 | 1.5 - 3.2 | [5] |
| WLBU2 | K. pneumoniae | 10 - 16 | 2.9 - 4.7 | [5] |
| WR12 | A. baumannii | 3 - 11 | 1.4 - 5.2 | [5] |
| WR12 | K. pneumoniae | 27 - 32 | 12.8 - 15.2 | [5] |
| Brevinin-1pl-5R | E. faecium | - | 2 | [13] |
| Peptide 1 (Arg-rich) | E. coli | - | 3 | [15] |
| Peptide 2 (Arg-rich) | E. coli | - | 1 | [15] |
| Peptide 3 (Arg-rich) | E. coli | - | 3 | [15] |
| Peptide 4 (Arg-rich) | E. coli | - | 12 | [15] |
Table 3: Cytotoxicity of Synthetic Arginine-Containing Peptides
| Peptide | Cell Line | IC50 (µM) | Reference |
| Ir-aR5 | HeLa | ~10 | [16] |
| Ir-cR5 | HeLa | ~5 | [16] |
| Ma1 | C. albicans UM4 | 0.880 | [17] |
| Ma2 | C. albicans UM4 | 0.229 | [17] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the general cycle for incorporating an N-Boc-L-arginine residue into a growing peptide chain on a solid support. The side chain of arginine must be protected, for instance with a Tosyl (Tos) or Pbf group, which are stable to the Boc removal conditions but can be cleaved at the end of the synthesis.[8][9]
Materials:
-
N-Boc-L-arginine(Side-Chain Protected)-OH
-
Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin)[9][18]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)[19]
-
Scavengers (e.g., anisole, thioanisole) for final cleavage
-
Anhydrous diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.[19]
-
Nα-Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve N-Boc-L-arginine(Side-Chain Protected)-OH (2-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt) in DMF.[19]
-
Add the activation mixture to the resin and agitate for 1-2 hours.[19]
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[2]
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).[19]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[19]
-
Final Cleavage and Deprotection:
-
After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[19]
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., HF/anisole (9:1, v/v) for Tos protection).[20]
-
Treat the resin with the cleavage cocktail for 1-2 hours at 0°C.[20]
-
Precipitate the cleaved peptide in cold diethyl ether.[19]
-
Wash the peptide pellet with cold ether and dry under vacuum.[19]
-
Protocol 2: Purification and Characterization of Arginine-Containing Peptides
A. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[12][21]
Materials:
-
Crude synthetic peptide
-
Ultrapure water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column (analytical and preparative)
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A.[12]
-
Analytical HPLC: Develop an analytical method to determine the retention time of the target peptide and the impurity profile using a linear gradient (e.g., 5% to 50% Mobile Phase B over 30 minutes).[12]
-
Preparative HPLC: Purify the crude peptide on a preparative C18 column using the optimized gradient from the analytical run.[12]
-
Fraction Analysis and Lyophilization:
B. Characterization by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the synthesized peptide by verifying its molecular weight.[22][23]
Procedure:
-
Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass of the desired peptide.
Visualization of Workflows and Pathways
Experimental Workflow for Boc-SPPS
Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Signaling Pathway for Arginine-Rich Peptide Uptake
Arginine-rich peptides can enter cells through various mechanisms, including macropinocytosis. This process can be initiated by the interaction of the peptide with the cell membrane, potentially involving the Piezo1 mechanosensitive ion channel and integrin β1, leading to downstream signaling events that facilitate peptide internalization.[24]
Caption: Proposed signaling pathway for Piezo1/Integrin β1 mediated uptake of arginine-rich peptides.
References
- 1. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
- 2. digital.csic.es [digital.csic.es]
- 3. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rational Design of Engineered Cationic Antimicrobial Peptides Consisting Exclusively of Arginine and Tryptophan, and Their Activity against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity [frontiersin.org]
- 14. Frontiers | Prediction and Characterization of Cationic Arginine-Rich Plant Antimicrobial Peptide SM-985 From Teosinte (Zea mays ssp. mexicana) [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. chempep.com [chempep.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bachem.com [bachem.com]
- 22. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. Enhanced Tumor‐Targeted Delivery of Arginine‐Rich Peptides via a Positive Feedback Loop Orchestrated by Piezo1/integrin β1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Modification using N-Boc-L-arginine hydrochloride monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Boc-L-arginine hydrochloride monohydrate in protein modification. While not typically used for direct protein modification, this reagent serves as a crucial precursor for the synthesis of highly efficient guanidinylating agents. This document details the synthesis of such agents and their subsequent application in converting protein lysine residues to homoarginine, a modification with significant implications for protein structure, function, and cellular signaling.
Introduction
The modification of proteins is a fundamental tool in biochemical research and drug development, enabling the study of protein function, the enhancement of therapeutic properties, and the creation of novel biocatalysts. One such modification is guanidinylation, the conversion of primary amines, such as the ε-amino group of lysine residues, into guanidinium groups. This conversion effectively transforms lysine into homoarginine, an analogue of arginine. This modification can have profound effects on protein stability, enzyme activity, and protein-protein interactions.
This compound is a key reagent in this field, primarily serving as a protected precursor for the synthesis of more reactive guanidinylating agents. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for selective reactions at the guanidino group, making it an ideal starting material for creating reagents like N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent).
This document provides detailed protocols for the synthesis of a highly effective guanidinylating agent from N-Boc-L-arginine precursors, its application in protein modification, and methods for the analysis of the resulting modified proteins.
Data Presentation
The efficiency of protein guanidinylation is highly dependent on the chosen reagent and reaction conditions. Below is a comparative summary of commonly used guanidinylating agents.
Table 1: Comparison of Common Guanidinylating Reagents [1]
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine | High reactivity, excellent yields, broad substrate scope.[1] | Higher cost, requires a deprotection step.[1] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild conditions, stable reagent.[1] | Slower reaction times compared to triflylguanidines.[1] |
| Isoureas/Isothioureas | O-Methylisourea | Cost-effective, high efficiency in specific applications (e.g., proteomics).[1] | Can require harsh conditions (high pH/temperature), potential for side products.[1] |
Table 2: Quantitative Efficiency of Guanidinylation of Primary Amines with N,N'-Di-Boc-N''-triflylguanidine
| Primary Amine Substrate | Product | Yield (%) |
| Unhindered, primary amines | N,N'-di-Boc-protected guanidine | >90% |
| Benzylamine | N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine | 95% |
| Secondary amines | N,N'-di-Boc-protected guanidine | High |
Experimental Protocols
The following protocols provide a comprehensive workflow for protein modification, from the synthesis of the guanidinylating agent to the analysis of the final modified protein.
Diagram 1: Overall Experimental Workflow
Caption: Overall workflow for protein modification.
Protocol 1: Synthesis of N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This protocol describes the synthesis of a highly reactive guanidinylating agent. This compound can be used as a starting material to first synthesize N,N'-di-Boc-guanidine.
-
Step 1: Synthesis of N,N'-Di-Boc-guanidine from Guanidine Hydrochloride [2]
-
To a cooled (0°C) mixture of guanidine hydrochloride (1 equivalent) and sodium hydroxide (4 equivalents) in water and 1,4-dioxane, add di-tert-butyl-pyrocarbonate (2.2 equivalents) in one portion with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature over 2 hours and continue stirring for 20 hours.
-
Concentrate the mixture in vacuo to one-third of its original volume.
-
Dilute the resulting suspension with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N,N'-di-Boc-guanidine.
-
-
Step 2: Synthesis of N,N'-Di-Boc-N''-triflylguanidine [3]
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-di-Boc-guanidine (1 equivalent) and triethylamine (1.25 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to -78°C using a dry ice/isopropyl alcohol bath.
-
Add triflic anhydride (1.2 equivalents) dropwise over 20 minutes, ensuring the temperature does not exceed -65°C.
-
Allow the reaction mixture to warm to -20°C over 4 hours.
-
Quench the reaction by adding 2 M aqueous sodium bisulfate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N,N'-di-Boc-N''-triflylguanidine.
-
Protocol 2: Guanidinylation of Protein Lysine Residues
This protocol is adapted for the general guanidinylation of primary amines on a protein in solution.
-
Materials:
-
Target protein with accessible lysine residues
-
N,N'-Di-Boc-N''-triflylguanidine
-
Anhydrous, amine-free solvent (e.g., Dichloromethane or THF)
-
Base (e.g., Triethylamine or DIPEA)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
-
-
Procedure:
-
Dissolve the target protein in a suitable buffer. Ensure the pH is adjusted to be compatible with the guanidinylation reaction (typically pH 8-9).
-
In a separate, dry flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (typically 1.5-2 equivalents per lysine residue) in the anhydrous solvent.
-
Add the base to the protein solution.
-
Slowly add the solution of N,N'-Di-Boc-N''-triflylguanidine to the protein solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by taking aliquots and analyzing by mass spectrometry.
-
Quench the reaction by adding the quenching solution or by adjusting the pH.
-
Purify the modified protein using dialysis or size-exclusion chromatography to remove excess reagents and byproducts.
-
Protocol 3: Analysis of Guanidinylated Proteins by MALDI-TOF Mass Spectrometry
-
-
After purification, subject the modified protein to tryptic digestion to generate peptides.
-
The resulting peptide mixture can be directly analyzed or further purified using C18 ZipTips to remove salts and detergents.
-
For MALDI-TOF analysis, mix the peptide sample (1 µL) with an equal volume of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB)).[4]
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Mass Spectrometry Analysis: [5][6]
-
Acquire mass spectra in both linear and reflectron positive ion modes. Linear mode is useful for detecting labile modifications, while reflectron mode provides higher mass accuracy.
-
The conversion of a lysine residue to a homoarginine residue results in a mass increase of 42.022 Da.
-
Identify peptides containing modified lysine residues by comparing the experimental mass spectra to theoretical spectra of the unmodified protein.
-
Perform tandem mass spectrometry (MS/MS) on the modified peptide ions to confirm the sequence and pinpoint the exact site of modification.
-
Application Example: Guanidinylation of YB-1 and its Effect on Notch-3 Signaling
Background: Y-box binding protein 1 (YB-1) is a multifunctional protein involved in various cellular processes. It has been shown to be secreted and act as an extracellular ligand for the Notch-3 receptor.[7] Guanidinylation of YB-1 has been observed and is linked to its interaction with Notch-3 and the subsequent activation of the Notch signaling pathway.[1][8]
Functional Consequences: The guanidinylation of YB-1 can alter its structure and stability.[1] Specifically, it has been shown that guanidinylated YB-1 (YB-1-G) activates the Notch-3 signaling pathway, which is crucial for regulating T-cell differentiation and the immune response.[8] This activation leads to the nuclear translocation of the Notch-3 intracellular domain (NICD) and the upregulation of Notch target genes.[7]
Diagram 2: YB-1 Guanidinylation and its Impact on the Notch Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. EP0983232B1 - Guanidinylation reagents - Google Patents [patents.google.com]
- 3. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 4. MALDI QqTOF MS Combined with Off-line HPLC for Characterization of Protein Primary Structure and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. YB-1 Acts as a Ligand for Notch-3 Receptors and Modulates Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-Translational Modification Analysis | Phosphorylation Analysis by MALDI-TOF MS (1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: HPLC Analysis for Monitoring Reactions of N-α-Boc-L-arginine hydrochloride monohydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-α-(tert-Butoxycarbonyl)-L-arginine hydrochloride monohydrate (N-Boc-L-arginine) is a critical protected amino acid widely used as a building block in solid-phase and solution-phase peptide synthesis.[1][2] The tert-Butoxycarbonyl (Boc) protecting group masks the α-amino group, allowing for controlled, sequential formation of peptide bonds.[2] Monitoring the consumption of N-Boc-L-arginine and the formation of products is essential for reaction optimization, yield determination, and purity assessment. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for this purpose.[] This document provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of reactions involving N-Boc-L-arginine, such as peptide coupling and Boc-deprotection.
Key Applications
-
Monitoring the progress of peptide coupling reactions.
-
Assessing the completion of Boc-deprotection steps.
-
Determining the purity of crude and purified peptides containing arginine.
-
Conducting stability studies of N-Boc-L-arginine and related peptide intermediates.
Experimental Protocol: RP-HPLC Method
This protocol outlines a general-purpose isocratic RP-HPLC method suitable for separating N-Boc-L-arginine from its reaction products and related impurities.
1. Equipment and Materials
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Water
-
Trifluoroacetic acid (TFA) or Phosphoric acid
-
N-Boc-L-arginine hydrochloride monohydrate standard
2. Chromatographic Conditions
The following conditions provide a robust starting point for method development. Optimization may be required based on the specific reaction mixture.
| Parameter | Recommended Setting |
| Column | Inertsil C8 (250mm x 4.6mm, 5µm) or equivalent |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Mode | Isocratic or Gradient |
| Isocratic Elution | 80% Mobile Phase A : 20% Mobile Phase B |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm[4] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1.0 mL of TFA to 1 L of HPLC grade water. To prepare 1 L of Mobile Phase B, add 1.0 mL of TFA to 1 L of HPLC grade acetonitrile. Filter through a 0.45 µm membrane and degas before use.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).
-
Reaction Sample Preparation: Quench the reaction at the desired time point. Dilute an aliquot of the reaction mixture with the diluent to a final concentration within the method's linear range (e.g., 0.05 - 1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
4. System Suitability
Before sample analysis, perform system suitability tests by injecting the standard solution five times. The results should meet the acceptance criteria outlined below to ensure the system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Application Example 1: Monitoring a Peptide Coupling Reaction
In a typical coupling reaction, N-Boc-L-arginine is activated and reacted with the free amino group of another amino acid ester (e.g., Glycine methyl ester). The HPLC method can be used to track the decrease in the N-Boc-L-arginine peak area and the increase in the dipeptide product peak area over time.
Expected Chromatographic Profile:
-
N-Boc-L-arginine: Will elute at a characteristic retention time.
-
Product (N-Boc-Arg-Gly-OMe): Will typically have a later retention time due to its increased size and/or hydrophobicity.
-
Starting Material (Gly-OMe): May or may not be visible depending on its chromophore and concentration.
Quantitative Analysis
The percentage of reactant consumed can be calculated using the peak areas from the chromatograms.
| Time Point | N-Boc-L-arginine Peak Area | % Reactant Remaining | Product Peak Area |
| t = 0 min | 1,520,400 | 100% | 0 |
| t = 30 min | 745,800 | 49% | 710,500 |
| t = 60 min | 212,300 | 14% | 1,250,100 |
| t = 120 min | 30,150 | 2% | 1,435,600 |
Note: Data are for illustrative purposes only.
Application Example 2: Monitoring Boc-Deprotection
The Boc group is commonly removed using a strong acid, such as trifluoroacetic acid (TFA), to expose the α-amino group for the next coupling step. This reaction converts N-Boc-L-arginine into L-arginine.
Expected Chromatographic Profile:
-
N-Boc-L-arginine: The starting material.
-
L-arginine: The product. Due to the loss of the hydrophobic Boc group, L-arginine will have a significantly shorter retention time and will elute much earlier than the starting material.[5]
Quantitative Analysis
The completion of the deprotection reaction is observed by the disappearance of the N-Boc-L-arginine peak.
| Time Point | N-Boc-L-arginine Peak Area | % Reactant Remaining | L-arginine Peak Area |
| t = 0 min | 1,520,400 | 100% | 0 |
| t = 5 min | 450,100 | 30% | 980,700 |
| t = 15 min | 15,050 | <1% | 1,410,200 |
| t = 30 min | Not Detected | 0% | 1,425,300 |
Note: Data are for illustrative purposes only.
Visualizations
Caption: General workflow for HPLC analysis.
References
Troubleshooting & Optimization
Technical Support Center: N-Boc-L-arginine hydrochloride monohydrate Coupling Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with N-Boc-L-arginine hydrochloride monohydrate and other protected arginine derivatives during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low coupling efficiency when using protected arginine derivatives?
A1: The primary cause of low coupling efficiency with protected arginine, including this compound, is the formation of a δ-lactam. This intramolecular cyclization occurs when the activated carboxylic acid of the arginine derivative reacts with a nitrogen atom of its own guanidino side chain. This side reaction forms a stable six-membered ring, consuming the activated amino acid and preventing its incorporation into the growing peptide chain. This can result in a final product with a deleted arginine residue (a des-Arg sequence). The steric bulk of the arginine side chain and its protecting group can also contribute to slower coupling kinetics, further favoring lactam formation.[1][2]
Q2: How does the choice of side-chain protecting group on arginine affect coupling efficiency?
A2: The protecting group on the guanidino side chain significantly influences the rate of δ-lactam formation and, consequently, the coupling efficiency.
-
Di-Boc (Boc)₂: Arginine derivatives with two Boc groups on the side chain, such as Boc-Arg(Boc)₂-OH, are highly prone to δ-lactam formation. Studies on the analogous Fmoc-protected derivative have shown this side reaction can lead to coupling efficiencies as low as 28%.[3]
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): While widely used, the Pbf group is also susceptible to δ-lactam formation, though generally less so than the di-Boc group.
-
NO₂ (Nitro): The nitro group is very effective at preventing δ-lactam formation due to its electron-withdrawing nature, which reduces the nucleophilicity of the guanidinium group.[4]
Q3: Which coupling reagents are recommended to improve the coupling efficiency of arginine?
A3: While standard carbodiimide activators like DIC (N,N'-diisopropylcarbodiimide) with an additive like HOBt (1-hydroxybenzotriazole) can be used, they may promote δ-lactam formation.[3] More potent uronium or phosphonium salt-based coupling reagents are often recommended for difficult couplings, including arginine incorporation. Reagents such as HATU, HBTU, and PyBOP have been shown to facilitate rapid coupling, which can outcompete the intramolecular cyclization to form the δ-lactam.[3][5] HATU is often preferred for its high reactivity and lower risk of epimerization.[6]
Q4: Can solvent selection and temperature impact the coupling reaction?
A4: Yes, both solvent and temperature can play a crucial role. Using more polar solvents or solvent mixtures can sometimes suppress side reactions. Temperature is a double-edged sword; while elevated temperatures can increase the rate of the desired coupling reaction, they can also accelerate the rate of δ-lactam formation. Therefore, careful optimization of reaction time and temperature is necessary, especially when using microwave-assisted SPPS.
Q5: What is "double coupling," and when should it be used for arginine?
A5: Double coupling is the practice of repeating the coupling step for a particular amino acid to ensure its complete incorporation into the peptide sequence. For arginine, which is prone to incomplete coupling due to steric hindrance and δ-lactam formation, performing a second coupling can help drive the reaction to completion and compensate for the activated amino acid lost to the side reaction.[7] This is a common strategy to improve the yield of the desired full-length peptide.
Troubleshooting Guide
Issue: Low Yield of the Desired Peptide and Presence of a Deletion Sequence (des-Arg)
This is the most common problem when coupling arginine and is a strong indicator of significant δ-lactam formation.
Visual Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: N-Boc-L-arginine hydrochloride monohydrate in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of N-Boc-L-arginine hydrochloride monohydrate during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of N-Boc-L-arginine in SPPS?
The primary side reactions encountered during the incorporation of N-Boc-L-arginine, particularly when using side-chain protecting groups like tosyl (Tos) or di-Boc, include:
-
δ-Lactam Formation: This is a significant intramolecular cyclization reaction where the activated carboxyl group of the arginine derivative reacts with the δ-nitrogen of its own guanidinium side chain.[1] This results in a stable, six-membered lactam ring, rendering the amino acid incapable of coupling to the peptide chain and leading to deletion sequences.[2][3] The di-Boc protected arginine is particularly susceptible to this side reaction.[1][4][5]
-
Ornithine Formation: When using a nitro (NO2) protecting group for the arginine side chain, its removal during harsh cleavage conditions, such as with hydrogen fluoride (HF), can lead to the formation of ornithine as a byproduct.[3][6]
-
Protecting Group Transfer to Tryptophan: During the final cleavage step, acid-labile protecting groups from the arginine side chain, such as tosyl (Tos), can be transferred to the indole side chain of tryptophan residues, resulting in modified peptide impurities.[6]
-
Guanidinylation: Uronium or aminium-based coupling reagents can react with the unprotected N-terminal amine of the peptide-resin, forming a guanidine moiety. This reaction irreversibly terminates the peptide chain.[7]
Q2: How can I minimize or prevent δ-lactam formation when coupling N-Boc-L-arginine?
Several strategies can be employed to mitigate δ-lactam formation:
-
Choice of Protecting Group: The selection of the side-chain protecting group is critical. While di-Boc protection is highly prone to lactam formation, tosyl (Tos) and nitro (NO2) protected arginine derivatives show a lower tendency for this side reaction.[1][3][8]
-
Optimized Coupling Conditions: The choice of coupling reagents and reaction conditions significantly impacts the extent of lactam formation. Using carbodiimide-based coupling agents like DIC with an additive such as OxymaPure can be effective.[2][3] Minimizing the pre-activation time of the amino acid is also recommended.[8]
-
Double Coupling: Performing a second coupling step with a fresh solution of activated N-Boc-L-arginine can help to drive the reaction to completion and compensate for the portion of the amino acid consumed by lactam formation.[2][9]
-
Solvent Choice: The polarity of the solvent can influence the rate of lactam formation. Using more polar solvent mixtures may help to suppress this side reaction.[2]
-
Temperature Control: While elevated temperatures can speed up coupling, they can also accelerate lactam formation. Performing the coupling at room temperature or even lower temperatures might be beneficial, although this could slow down the desired coupling reaction.[8]
Q3: What causes ornithine formation and how can it be avoided?
Ornithine formation is primarily associated with the use of the nitro (NO2) protecting group on the arginine side chain.[3][6] During the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF), the nitro group can be improperly cleaved, leading to the conversion of the arginine residue to an ornithine residue. To avoid this, one can either use an alternative protecting group for arginine that is not prone to this side reaction (e.g., Tosyl) or utilize alternative cleavage methods if the nitro group is necessary for the synthesis strategy.[6]
Q4: How can I prevent the transfer of the arginine protecting group to tryptophan residues?
The transfer of sulfonyl-based protecting groups like tosyl (Tos) from arginine to the indole ring of tryptophan is a known side reaction during the final acidolytic cleavage.[6] To prevent this, the following measures are recommended:
-
Use of Scavengers: Incorporating scavengers, such as thioanisole, in the cleavage cocktail can effectively quench the reactive species responsible for this side reaction.[6]
-
Indole Protection of Tryptophan: Using a tryptophan derivative with its indole nitrogen protected, for example, with a Boc group (Boc-Trp(Boc)-OH), can prevent the modification.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the incorporation of N-Boc-L-arginine in SPPS.
Issue 1: Low coupling efficiency or deletion of arginine residue.
-
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing the intended arginine residue (des-Arg peptide).
-
Probable Cause: High incidence of δ-lactam formation.
-
Troubleshooting Steps:
-
Review Coupling Protocol:
-
Were the coupling reagents and equivalents appropriate?
-
Was the pre-activation time minimized?
-
-
Implement Double Coupling: Perform a second coupling for the arginine residue.[2][9]
-
Optimize Coupling Conditions:
-
Evaluate Protecting Group: If δ-lactam formation persists, consider using an arginine derivative with a different side-chain protecting group that is less prone to this side reaction, such as Tosyl or Nitro.[1][8]
-
Issue 2: Unexpected mass addition to the peptide, especially in Trp-containing sequences.
-
Symptom: Mass spectrometry reveals a mass addition to the peptide corresponding to the mass of the arginine side-chain protecting group (e.g., +154 Da for Tosyl).
-
Probable Cause: Transfer of the arginine protecting group to a tryptophan residue during cleavage.
-
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains an adequate amount of a suitable scavenger, such as thioanisole.[6]
-
Protect Tryptophan: In future syntheses, use an indole-protected tryptophan derivative (e.g., Boc-Trp(Boc)-OH).
-
Issue 3: Presence of a peptide with a mass difference of -43 Da corresponding to Arg to Orn conversion.
-
Symptom: Mass spectrometry shows a peak corresponding to the peptide where an arginine residue has been replaced by ornithine.
-
Probable Cause: Use of Boc-Arg(NO2)-OH and subsequent side reaction during HF cleavage.[6]
-
Troubleshooting Steps:
-
Re-evaluate Cleavage Protocol: Ensure the HF cleavage protocol is performed correctly and for the optimal duration.
-
Consider Alternative Protecting Groups: For future syntheses, if the presence of ornithine is a recurring issue, switch to an arginine derivative with a different protecting group that is not susceptible to this side reaction, such as Tosyl.[6]
-
Data Presentation
Table 1: Comparison of Common Side-Chain Protecting Groups for Boc-Arginine in SPPS
| Parameter | Boc-Arg(Boc)2-OH | Boc-Arg(Tos)-OH | Boc-Arg(NO2)-OH |
| Primary Side Reaction | High propensity for δ-lactam formation[1] | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group[6] | Can lead to ornithine formation during HF cleavage[3][6] |
| Propensity for δ-Lactam Formation | Very High[1][8] | Low[8] | Very Low[8][10] |
| Typical Coupling Efficiency | Can be significantly low (as low as 28% reported for the Fmoc analogue)[1] | Generally High[1] | High[8] |
| Deprotection Conditions | Mild acidolysis (e.g., TFA)[1] | Harsh acidolysis (e.g., anhydrous HF)[1][6] | HF cleavage or reduction (e.g., SnCl2)[6] |
| Key Considerations | Requires optimized coupling protocols to minimize lactam formation.[8] | Harsh cleavage conditions may not be suitable for all peptides. Requires scavengers if Trp is present.[1][6] | Potential for ornithine side product. Removal of the NO2 group can be challenging.[3][6] |
Note: Some of the comparative data, particularly regarding coupling efficiency, is derived from studies on the analogous Fmoc-protected arginine derivatives, which are expected to exhibit similar reactivity concerning side-chain-mediated side reactions.[11]
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Arginine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[8]
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with isopropanol (IPA) (2 x 1 min).
-
Wash the resin with DCM (2 x 1 min).
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[8]
-
Wash the resin with DCM (3 x 1 min).
-
-
Amino Acid Coupling (Example with HBTU):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Add DIEA (6 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
-
For Peptides Synthesized with Boc-Arg(Tos)-OH (HF Cleavage):
-
Caution: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires a specialized apparatus and stringent safety precautions.
-
Treat the peptide-resin with anhydrous HF in the presence of a scavenger such as anisole or thioanisole at 0°C for 1 hour.[1]
-
-
General TFA Cleavage (for protecting groups labile to TFA):
-
Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.[1]
-
Visualizations
Caption: Competing pathways of activated arginine during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Improving solubility of N-Boc-L-arginine hydrochloride monohydrate in organic solvents
Welcome to the technical support center for N-Boc-L-arginine hydrochloride monohydrate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility in organic solvents a common issue?
This compound is a protected amino acid derivative crucial for peptide synthesis and pharmaceutical research.[1][2] Its structure contains both a lipophilic tert-butoxycarbonyl (Boc) protecting group and a hydrophilic guanidinium hydrochloride group. This amphipathic nature, combined with its crystalline salt form, can lead to challenging solubility behavior in purely organic solvents, often resulting in poor dissolution or the formation of fine suspensions.
Q2: In which organic solvents is this compound generally soluble?
General sources indicate that it is soluble in water and polar organic solvents such as methanol and ethanol.[1] However, its solubility can be limited, and some sources describe it as only slightly soluble in water, sometimes forming a faint turbidity.[2][3] For related but different compounds like L-Arginine hydrochloride (unprotected), solubility is approximately 3 mg/mL in ethanol and DMSO, and 5 mg/mL in DMF.[4] The presence of the Boc group typically increases affinity for organic solvents.[5]
Q3: What key factors influence the solubility of this compound?
Several factors can significantly affect the solubility of this compound:
-
Solvent Polarity: As a hydrochloride salt, the compound has significant ionic character, favoring polar solvents. A mismatch between the compound's polarity and the solvent's polarity is a primary cause of poor solubility.
-
Temperature: Increasing the temperature generally enhances solubility by providing the energy needed to overcome the crystal lattice energy.[6][7]
-
pH: The charge state of the arginine side chain and the terminal carboxyl group are pH-dependent, which can influence solubility, particularly in mixed aqueous-organic systems.[6][7]
-
Presence of Water: The "monohydrate" designation indicates that water is part of the crystal structure. Trace amounts of water in an organic solvent can sometimes improve the solubility of such polar molecules.
-
Compound Purity and Batch: Variations in purity and crystalline form between different batches can lead to inconsistent solubility results.
Troubleshooting Guide for Improving Solubility
This guide provides systematic steps to address common solubility problems.
| Problem | Potential Cause(s) | Recommended Solutions |
| Compound forms a fine suspension or fails to dissolve in a non-polar solvent (e.g., DCM, Chloroform). | Polarity Mismatch: The hydrochloride salt is too polar for non-polar solvents. | 1. Switch to a more polar solvent like DMF, DMSO, or NMP. 2. Use a solvent mixture. Start by dissolving the compound in a minimal amount of DMSO or DMF, then slowly add the less polar solvent (e.g., DCM) dropwise while vortexing.[8] |
| Incomplete dissolution in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). | Insufficient Solvent Volume: The concentration exceeds the solubility limit. Aggregation: Molecules are forming intermolecular hydrogen bonds, hindering solvation. | 1. Increase Solvent Volume: Add more solvent in small increments until the compound dissolves. 2. Apply Gentle Heat: Warm the solution to 30-40°C to disrupt intermolecular forces.[6] Avoid excessive heat to prevent degradation. 3. Use Sonication: Place the sample in an ultrasonic bath. Sonication helps break up solid particles and facilitates dissolution.[7][8] |
| Compound precipitates out of solution when another reagent is added. | Change in Solvent Properties: The added reagent (e.g., in a non-polar solvent) has significantly lowered the overall polarity of the mixture. | 1. Dissolve the protected amino acid and the other reagent in the same compatible solvent before mixing. 2. Use the "add-back" method: Dissolve the compound in a strong polar solvent (e.g., DMF) and add this solution dropwise into the reaction mixture containing the co-solvent.[8] |
| Solubility is inconsistent between experiments. | Hygroscopic Nature: The compound readily absorbs moisture, which can alter its properties.[1] Batch-to-Batch Variability: Differences in purity or crystalline structure. | 1. Store the compound in a desiccator and handle it quickly in a low-humidity environment. 2. Perform a small-scale solubility test on each new batch before proceeding with the main experiment. |
Solubility Data Summary
Quantitative solubility data for this compound is not widely published. The table below includes data for related arginine compounds to provide a reference point for solvent selection.
| Compound | Solvent | Abbreviation | Solubility | Reference |
| L-Arginine hydrochloride | Ethanol | EtOH | ~3 mg/mL | [4] |
| L-Arginine hydrochloride | Dimethyl sulfoxide | DMSO | ~3 mg/mL | [4] |
| L-Arginine hydrochloride | Dimethylformamide | DMF | ~5 mg/mL | [4] |
| Boc-Arg(Boc)₂-OH | Dimethylformamide | DMF | ~30 mg/mL | [5] |
| Boc-Arg(Boc)₂-OH | Dimethyl sulfoxide | DMSO | ~30 mg/mL | [5] |
| Boc-Arg(Boc)₂-OH | Ethanol | EtOH | ~30 mg/mL | [5] |
Note: The higher solubility of Boc-Arg(Boc)₂-OH highlights how additional lipophilic Boc groups can significantly enhance solubility in organic solvents.
Visual Troubleshooting and Experimental Workflow
The following diagrams illustrate the logical flow for troubleshooting solubility issues and the standard protocol for accurately determining solubility.
References
- 1. chembk.com [chembk.com]
- 2. N-BOC-L-Arginine hydrochloride | 35897-34-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. jpt.com [jpt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
N-Boc-L-arginine hydrochloride monohydrate deprotection troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of N-Boc-L-arginine hydrochloride monohydrate and related derivatives.
Troubleshooting Guides
This section addresses common problems encountered during the Boc deprotection of arginine residues.
Problem: Incomplete or slow deprotection of the Boc group.
-
Question: My Boc deprotection of L-arginine is incomplete, as confirmed by TLC/HPLC. What are the potential causes and how can I resolve this?
-
Answer: Incomplete deprotection of the Boc group from arginine is a frequent issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions might be too weak to effectively remove the Boc group. For instance, the trifluoroacetic acid (TFA) concentration may be too low. Some substrates may necessitate stronger acidic conditions for complete deprotection.[1]
-
Inadequate Reaction Time: While many deprotections are complete within 30 minutes to two hours, challenging or sterically hindered amino acids may require longer reaction times.[1] Peptides with multiple arginine residues often need extended deprotection times, sometimes up to 12 hours.[2]
-
Steric Hindrance: The bulky side chain of arginine can physically obstruct the acid from reaching the Boc group, thereby slowing down the cleavage reaction.[1]
-
Reagent Quality: The purity of the reagents is critical. TFA is hygroscopic, and the presence of water can diminish its effective acidity.[1]
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction closely using TLC or HPLC and extend the reaction time until the starting material is fully consumed.[2]
-
Increase Acid Concentration: A common approach is to use a higher concentration of TFA in the reaction mixture, for example, by using neat TFA instead of a solution in dichloromethane (DCM).[3]
-
Repeat the Deprotection Step: If deprotection remains incomplete after an extended period, the peptide can be precipitated, washed, and subjected to a second treatment with a fresh cleavage cocktail.
-
Consider a Stronger Acid System: For particularly resistant substrates, stronger acid systems like trimethylsilyl bromide (TMSBr) in TFA can be employed for rapid and clean deprotection.
-
Problem: Presence of unexpected side products after deprotection.
-
Question: I am observing unexpected peaks in my HPLC analysis after deprotection. What are the common side reactions and how can they be minimized?
-
Answer: The generation of highly reactive tert-butyl cations during Boc deprotection can lead to several side reactions, especially with nucleophilic amino acid residues.
-
Alkylation of Nucleophilic Residues: Tryptophan, tyrosine, and methionine are particularly susceptible to alkylation by tert-butyl cations.[2]
-
Sulfonation of Tryptophan: When using sulfonyl-based protecting groups for the arginine side chain (e.g., Mtr, Pmc, Pbf), sulfonation of tryptophan can occur.
Mitigation Strategies:
-
Use of Scavengers: Scavengers are crucial for trapping the reactive tert-butyl cations. A well-designed cleavage cocktail should always include scavengers.[2] Common and effective scavengers for arginine-containing peptides include water, triisopropylsilane (TIS), and thioanisole.[2] Thioanisole can also help accelerate the deprotection of certain arginine protecting groups.[2]
-
Protect Tryptophan Side Chain: To prevent sulfonation, using Fmoc-Trp(Boc)-OH is highly recommended when synthesizing peptides containing both tryptophan and arginine with sulfonyl-based side-chain protection.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard protocols for Boc deprotection of L-arginine?
A1: Two common methods for Boc deprotection are the use of Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).[3] Detailed experimental protocols are provided below.
Q2: How does the choice of arginine side-chain protecting group affect Boc deprotection?
A2: The choice of the side-chain protecting group for arginine significantly influences the ease of deprotection. Modern protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are more acid-labile and can typically be removed within 2-4 hours.[2] Older generation groups such as Pmc (2,2,5,7,8-pentamethylchroman-6-yl-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) are more resistant to acid cleavage and may require longer reaction times or stronger acidic conditions.[2] The NO2 protecting group, common in Boc chemistry, is stable to TFA but can be removed by HF cleavage, stannous chloride, or hydrogenolysis.[4]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] For TLC, the disappearance of the starting material spot and the appearance of the product spot (which will have a different Rf value) indicates the reaction is proceeding.[1][3] The product, being a primary amine, will also stain positive with ninhydrin, whereas the Boc-protected starting material will not.[3] HPLC provides a more quantitative assessment of the reaction progress.[2]
Q4: What is the role of scavengers in the cleavage cocktail?
A4: During the acidic cleavage of the Boc group, highly reactive tert-butyl cations are formed. These cations can lead to undesirable side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan, tyrosine, and methionine.[2] Scavengers are added to the cleavage cocktail to "scavenge" or trap these reactive cations, thereby preventing these side reactions.[2]
Quantitative Data Summary
| Deprotection Method | Reagent | Typical Yield (%) | Typical Purity (%) | Reference |
| Method A | Trifluoroacetic Acid (TFA) | >95 | >98 | [3] |
| Method B | Hydrochloric Acid (HCl) | >95 | >98 | [3] |
| Note: Actual yield and purity can vary based on the specific substrate, reaction conditions, and purification methods used.[3] |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group using a solution of TFA in dichloromethane (DCM).[3]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the Boc-protected arginine derivative (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate). Cool the flask to 0 °C in an ice bath with stirring.[3]
-
Addition of TFA: Slowly add TFA to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v). For more rapid and complete deprotection, neat TFA can also be used.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. The reaction is typically complete within 30 minutes to 2 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC. The reaction is complete when the starting material spot has disappeared.[3]
-
Work-up and Isolation: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. To precipitate the product, add cold, anhydrous diethyl ether to the crude residue. Isolate the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[3]
Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol utilizes a commercially available solution of HCl in dioxane for Boc deprotection.[3]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the Boc-protected arginine derivative (1 equivalent) in a minimal amount of 1,4-dioxane. Cool the flask to 0 °C in an ice bath with stirring.[3]
-
Addition of HCl/Dioxane: Slowly add a 4 M solution of HCl in 1,4-dioxane to the stirred solution. Typically, a 5-10 fold excess of HCl is used.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. The reaction is typically complete within 1 to 4 hours.[3]
-
Monitoring: Monitor the reaction progress using TLC as described in Method A.[3]
-
Work-up and Isolation: Upon completion, remove the solvent and excess HCl by rotary evaporation. Add cold, anhydrous diethyl ether to the crude residue to induce precipitation. Isolate the product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[3]
Visualizations
Caption: General experimental workflows for TFA and HCl mediated Boc deprotection of arginine.
Caption: Troubleshooting decision tree for incomplete Boc deprotection of arginine.
References
Technical Support Center: Preventing Racemization of N-Boc-L-arginine Hydrochloride Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the racemization of N-Boc-L-arginine hydrochloride monohydrate during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where a chiral molecule, such as the L-isomer of N-Boc-arginine, converts into its mirror image, the D-isomer. This results in a loss of stereochemical integrity, yielding a mixture of L- and D-enantiomers.[1][2] In pharmaceutical applications, this is a critical issue as the biological activity of a peptide is often specific to one stereoisomer. The presence of the D-isomer can lead to reduced efficacy, altered pharmacological properties, and potential immunogenicity of the final peptide product.[1]
Q2: What are the primary chemical mechanisms that cause racemization of N-Boc-L-arginine during peptide synthesis?
A2: The racemization of N-Boc-L-arginine during peptide coupling primarily occurs through two mechanisms:
-
Oxazolone Formation: The activated carboxylic acid of N-Boc-L-arginine can cyclize to form a transient oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[1][3][4]
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[1][5][6]
Q3: Which factors increase the risk of N-Boc-L-arginine racemization?
A3: Several factors can increase the likelihood of racemization during the coupling of N-Boc-L-arginine:
-
Choice of Coupling Reagents: Highly activating uronium/aminium reagents (e.g., HBTU, HATU) can promote racemization, especially when used with non-hindered bases.[1][3]
-
Type and Concentration of Base: Strong, non-hindered bases like diisopropylethylamine (DIPEA) can readily abstract the α-proton, leading to higher rates of racemization.[3][7][8]
-
Elevated Reaction Temperatures: Higher temperatures accelerate the rate of racemization.[1][3]
-
Prolonged Activation Times: Extended pre-activation of the amino acid before coupling increases the opportunity for oxazolone formation.[3]
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization.[5]
Q4: How should this compound be properly stored to maintain its stability and prevent degradation?
A4: To ensure the stability of this compound, it should be stored in a dry, dark place at room temperature.[9][10] It is important to keep the container tightly sealed to protect it from moisture, as the compound is susceptible to moisture absorption.[9] For long-term storage, refrigeration at 0-5°C is recommended.[11]
Troubleshooting Guides
Issue 1: High levels of D-arginine diastereomer detected in the final peptide.
| Possible Cause | Troubleshooting Action | Rationale |
| Inappropriate Coupling Reagent | Switch to a carbodiimide-based coupling reagent such as Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like OxymaPure or 1-hydroxybenzotriazole (HOBt). | Onium salt reagents like HBTU and HATU, while efficient, can increase the risk of racemization. The active esters formed with DIC and an additive are less prone to racemization.[1][3] |
| Use of a Strong, Non-Hindered Base | Replace strong bases like Diisopropylethylamine (DIPEA) with a weaker, sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-collidine (TMP). | Sterically hindered bases are less likely to abstract the α-proton of the activated amino acid, thus reducing the rate of racemization.[3][4][7] |
| Elevated Coupling Temperature | Perform the coupling reaction at room temperature or consider lowering it to 0°C. | Higher temperatures provide the necessary activation energy for racemization to occur more rapidly.[1][3] |
| Prolonged Pre-activation Time | Minimize the pre-activation time of the N-Boc-L-arginine before adding it to the coupling reaction. Ideally, the coupling reagent should be added to the amino acid/additive mixture immediately before introduction to the resin. | Extended pre-activation allows more time for the formation of the racemization-prone oxazolone intermediate.[3] |
| Inadequate Side-Chain Protection | Ensure the use of a suitable side-chain protecting group for the guanidinium function of arginine, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). | An unprotected or poorly protected guanidinium group can participate in side reactions that may be influenced by conditions that also promote racemization. The Pbf group is standard for preventing such side reactions.[1][4] |
Quantitative Data on Racemization Suppression
The choice of coupling reagents and additives significantly impacts the degree of racemization. The following tables summarize findings on the effectiveness of different coupling systems in minimizing racemization.
Table 1: Comparison of Racemization Levels with Different Coupling Systems for Racemization-Prone Amino Acids [12]
| Coupling Reagent/Additive | Base | Expected Racemization | Key Considerations |
| DIC / HOBt | DIEA / NMM | Low to Moderate | A classic, cost-effective method. Racemization is generally low but can be higher than with some uronium salts. |
| DIC / OxymaPure | DIEA / NMM | Very Low | OxymaPure is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression. |
| HBTU / HOBt | DIEA / NMM | Low | A widely used and generally reliable coupling reagent with a good balance of speed and low racemization. |
| HATU / HOAt | DIEA / NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization. |
Table 2: Observed Racemization of an Arginine Derivative in the Synthesis of Cetrorelix [4]
| Coupling Conditions | Observed Racemization of Arginine |
| Coupling Agent: HATU | < 0.5% |
| Additive: HOBt or HOAt | |
| Base: TMP (2,4,6-Trimethylpyridine) |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of N-Boc-L-Arg(Pbf)-OH using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of N-Boc-L-arginine with a side-chain protecting group.
Materials:
-
Fmoc-deprotected peptide-resin
-
N-Boc-L-Arg(Pbf)-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure) (3 equivalents)
-
N-Methylmorpholine (NMM) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM to remove all traces of piperidine.
-
Coupling Mixture Preparation (In-situ Activation):
-
In a separate vessel, dissolve N-Boc-L-Arg(Pbf)-OH (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Add this solution to the deprotected resin.
-
Add NMM (6 eq.) to the resin slurry.
-
Finally, add DIC (3 eq.) to the reaction vessel.
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to monitor for the presence of free primary amines. A negative test indicates the completion of the coupling.[1]
-
Final Wash: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[1]
Protocol 2: Analysis of Racemization by HPLC
This protocol outlines a general method for determining the extent of racemization by analyzing the amino acid composition of the final peptide after hydrolysis.
Materials:
-
Synthesized peptide
-
6 M HCl
-
Derivatizing agent (e.g., Marfey's reagent, o-Phthalaldehyde (OPA))
-
L- and D-arginine standards
-
HPLC system with a suitable chiral column or a standard C18 column after derivatization
-
Buffer solutions for HPLC
Procedure:
-
Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent like Marfey's reagent or a fluorescent agent like OPA.[13]
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Use a gradient elution method to separate the derivatized L- and D-amino acids.
-
Inject the derivatized L- and D-arginine standards to confirm retention times.[13]
-
-
Data Analysis: Integrate the peak areas for both the L- and D-arginine derivatives. Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D) / (Area(L) + Area(D))] x 100
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. bachem.com [bachem.com]
- 9. chembk.com [chembk.com]
- 10. N-BOC-L-Arginine hydrochloride | 35897-34-8 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
Technical Support Center: N-Boc-L-arginine Hydrochloride Monohydrate Purification
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of N-Boc-L-arginine hydrochloride monohydrate. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Issue 1: The compound oils out during crystallization instead of forming a solid.
-
Question: My this compound is separating as an oil during recrystallization. How can I induce crystal formation?
-
Answer: Oiling out is a common issue and can be addressed by modifying the crystallization conditions. Here are several strategies to try:
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a small, pure crystal of this compound to the supersaturated solution. This seed crystal will act as a template for further crystallization.[1]
-
Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can favor oil formation over crystallization.
-
Solvent system modification: The choice of solvent is critical. Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble (like ethanol or ethyl acetate) and an anti-solvent in which it is poorly soluble (like hexane or diethyl ether).[2]
-
Issue 2: No crystals form, even after cooling the solution.
-
Question: I have followed the recrystallization protocol, but no crystals have formed. What should I do?
-
Answer: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated or that impurities are inhibiting crystallization.[2]
-
Increase concentration: The solution might be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool and crystallize again.[2]
-
Change the solvent system: The current solvent system may not be optimal. Trying different solvent combinations can significantly impact crystallization success.[2]
-
Purification via DCHA salt formation: If direct crystallization is consistently failing, consider converting the Boc-amino acid to its dicyclohexylamine (DCHA) salt. These salts are often crystalline and can be easily purified by recrystallization. The pure DCHA salt can then be converted back to the free acid.[2]
-
Issue 3: The purified compound has low purity.
-
Question: After purification, the HPLC analysis shows that my this compound is still not pure enough. What are the likely impurities and how can I remove them?
-
Answer: Impurities can stem from the starting materials, side reactions during the synthesis, or degradation during workup and purification.
-
Common Impurities: Potential impurities include unreacted L-arginine, di-Boc-L-arginine, or byproducts from the Boc protection reaction.
-
Improving Purity:
-
Recrystallization: Perform a second recrystallization, ensuring slow cooling and using a minimal amount of hot solvent to dissolve the compound.
-
Chromatography: For challenging separations, flash column chromatography or preparative HPLC can be effective. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a common starting point for flash chromatography.[3]
-
Washing: Ensure the final crystalline product is washed with a small amount of cold anti-solvent to remove soluble impurities without significantly dissolving the product.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying this compound?
A1: The primary challenges stem from the physicochemical properties of the molecule:
-
Hygroscopicity: The compound can absorb moisture from the air, which can make it difficult to handle and can interfere with crystallization.
-
Guanidinium Group: The highly basic and nucleophilic guanidinium side chain of arginine can lead to side reactions if not properly handled, especially concerning pH control during extraction and purification.[4]
-
Boc Protecting Group: The Boc group can be labile under strongly acidic conditions, so care must be taken to avoid its premature cleavage during purification steps that might involve acidic washes.[5]
-
Tendency to form oils: As addressed in the troubleshooting guide, Boc-protected amino acids can often separate as oils rather than crystalline solids.[2]
Q2: What is a reliable method for determining the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is typically used. Purity is determined by integrating the peak area of the main compound relative to the total peak area.
Q3: How can I prevent the hydrolysis of the Boc group during purification?
A3: To prevent the acid-catalyzed hydrolysis of the Boc group, avoid prolonged exposure to strong acids. During aqueous workups, use dilute acids for pH adjustment and perform extractions promptly. Ensure that any acidic reagents are thoroughly removed before concentrating the product.[5]
Data Presentation
The following table summarizes typical purity and yield data for the purification of Boc-protected amino acids using different methods, providing a benchmark for experimental outcomes.
| Boc-Amino Acid | Purification Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield |
| N-Boc-L-phenylglycine | Seeding and pulping with n-hexane | 93.2% | 99.3% | 87.5% |
| N-Boc-L-phenylalanine | Seeding and pulping with diethyl ether | 92.8% | 99.2% | 90.5% |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol or a mixture of isopropanol and water). Stir until fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a "poor" anti-solvent (e.g., hexane or diethyl ether) to the hot solution with stirring until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.[2]
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
-
Salt Formation: Dissolve the crude, oily N-Boc-L-arginine in diethyl ether. Slowly add one equivalent of dicyclohexylamine while stirring. Continue stirring until a precipitate forms.
-
Isolation and Recrystallization of DCHA Salt: Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether. The salt can be further purified by recrystallization if necessary.
-
Liberation of the Free Acid: Suspend the purified DCHA salt in ethyl acetate and transfer it to a separatory funnel. Add a 10% aqueous solution of an acid like phosphoric acid and shake the funnel until the pH of the aqueous layer is 2-3.
-
Extraction and Washing: Separate the layers and wash the organic phase with water until the pH of the aqueous wash is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified N-Boc-L-arginine.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Role of purified N-Boc-L-arginine in a typical solid-phase peptide synthesis workflow.
References
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling of N-Boc-L-arginine Hydrochloride Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing peptide coupling reactions involving N-Boc-L-arginine hydrochloride monohydrate.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
The incorporation of arginine into peptide sequences is frequently problematic due to several factors. The bulky guanidinium side chain, even without a protecting group, can cause significant steric hindrance, impeding the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2] Furthermore, the unprotected guanidinium group is highly basic and can participate in undesirable side reactions. The hydrochloride salt form also necessitates the use of a base for neutralization during the coupling step.
Q2: What are the most common side reactions when using N-Boc-L-arginine, and how can they be prevented?
The most common side reactions are δ-lactam formation, guanidinylation of the N-terminus, and racemization.
-
δ-Lactam Formation: This is a major side reaction where the activated carboxylic acid of the arginine derivative intramolecularly cyclizes with its own guanidino side chain.[3] This forms a stable six-membered ring, consuming the activated arginine and leading to deletion sequences in the final peptide.[1][3]
-
Prevention: Minimize the pre-activation time by adding the amine component as quickly as possible after introducing the coupling reagent.[4] Performing a "double coupling" can also help drive the desired reaction to completion.[2][3] Using a side-chain protecting group like nitro (NO2) is also known to prevent lactam formation.[3]
-
-
Guanidinylation: This occurs when uronium/aminium-based coupling reagents (like HBTU or HATU) react with the unprotected N-terminal amine of the peptide chain.[5] This forms a guanidine moiety that irreversibly terminates peptide elongation.[5]
-
Racemization: The chiral center of the amino acid can lose its stereochemical integrity during activation, leading to the formation of D-epimers.[7]
Q3: Which class of coupling reagent is most effective for N-Boc-L-arginine?
The choice depends on the specific requirements of the synthesis, but high-efficiency onium salts are often preferred for challenging couplings like arginine incorporation.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective but generally have slower reaction rates and a higher risk of racemization and N-acylurea formation if used without additives.[9][10][11] They are best used in combination with racemization suppressants like HOBt or OxymaPure.[8][11]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents offer high coupling efficiency and rapid reaction kinetics, making them suitable for difficult sequences.[9] HATU is generally considered more reactive and efficient than HBTU, especially for sterically hindered couplings.[12] Care must be taken to avoid N-terminal guanidinylation through pre-activation.[5]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These also demonstrate high coupling efficiency and are less prone to the guanidinylation side reaction compared to their aminium counterparts.[9] However, their byproducts can sometimes be difficult to remove.[9]
Q4: My this compound is not dissolving in the reaction solvent. What should I do?
N-Boc-L-arginine hydrochloride has some solubility in water and polar organic solvents like DMF.[13] If you encounter solubility issues, consider the following:
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents, as water or other impurities can reduce solubility.[14]
-
Co-solvent System: Add a small amount of a more powerful polar aprotic solvent like NMP or DMSO (5-10% v/v) to your primary solvent (e.g., DMF).[14]
-
Sonication: Use an ultrasonic bath to break up aggregates and aid dissolution.[14]
-
Gentle Warming: Gently warm the mixture to 30-40°C. Avoid excessive heat, which could compromise the Boc protecting group.[14]
-
Base Addition: The hydrochloride salt may require the addition of a base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to form the free acid, which may have different solubility characteristics.
Q5: Is a base required for the coupling reaction, and which one is recommended?
Yes, a base is typically required for several reasons. When using N-Boc-L-arginine hydrochloride, a non-nucleophilic tertiary base like DIPEA or NMM is necessary to neutralize the hydrochloride salt.[4] Additionally, most onium salt coupling reagents (HBTU, HATU, PyBOP, etc.) require the presence of a tertiary base to function effectively.[6] Typically, 2 to 4 equivalents of base are used.[15]
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Difficult Sequences
| Parameter | HATU | HBTU | Carbodiimide (e.g., DIC) + HOBt |
| Purity | Higher Purity (fewer deletion products)[12] | Lower Purity (more deletion products)[12] | Variable, dependent on conditions |
| Coupling Efficiency | Very High[12] | High, but generally lower than HATU[12][16] | Moderate to High[11] |
| Reaction Speed | Faster[12] | Slower[12] | Slower[9] |
| Racemization Risk | Lower Risk[12] | Higher Risk[12] | Minimized with HOBt/Oxyma additive[8] |
| Key Side Reaction | Guanidinylation (if not pre-activated)[6] | Guanidinylation (if not pre-activated)[6] | N-acylurea formation, Asn/Gln dehydration[8][10] |
Table 2: Influence of Arginine Side-Chain Protection on δ-Lactam Formation
| Arginine Derivative | Propensity for δ-Lactam Formation | Comments |
| Unprotected (as HCl salt) | High | The free guanidinium group can readily participate in intramolecular cyclization. |
| Fmoc-Arg(Pbf)-OH | Moderate | Formation is observed, but coupling can still proceed to completion.[17] |
| Fmoc-Arg(Boc)₂-OH | Very High | Shows the fastest kinetics of δ-lactam formation, leading to low coupling efficiency.[4][17] |
| Boc-Arg(NO₂)-OH | Low / Prevented | The electron-withdrawing nitro group has been shown to prevent δ-lactam formation.[3][18] |
Mandatory Visualization
Caption: General workflow for coupling N-Boc-L-arginine using a pre-activation strategy.
Caption: Decision tree for troubleshooting low coupling efficiency of N-Boc-L-arginine.
Caption: Competing reaction pathways for activated N-Boc-L-arginine during peptide synthesis.
Experimental Protocols
Protocol 1: General Coupling of N-Boc-L-arginine hydrochloride using EDC/HOBt
This protocol describes a standard method using a carbodiimide activator with an additive to suppress side reactions.[15][19]
-
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3.0 eq. relative to resin loading)
-
1-Hydroxybenzotriazole (HOBt) (3.0 eq.)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (3.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Swell the resin in DMF for 30 minutes, then drain.
-
In a separate reaction vessel, dissolve this compound and HOBt in a minimal amount of DMF.
-
Add DIPEA to the mixture and stir for 5-10 minutes at room temperature.
-
Cool the vessel in an ice bath (0°C).
-
Add the EDC-HCl to the cooled solution and stir for 2 minutes. This is the pre-activation step.
-
Immediately add the entire activated amino acid solution to the vessel containing the swelled resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completeness using a qualitative method like the ninhydrin (Kaiser) test.
-
Once the reaction is complete (ninhydrin test is negative), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
If the ninhydrin test remains positive after 4 hours, indicating incomplete coupling, filter the resin, wash with DMF, and repeat the coupling procedure (steps 2-9).[15]
-
Protocol 2: High-Efficiency Coupling of N-Boc-L-arginine hydrochloride using HATU
This protocol uses a more potent uronium salt reagent, suitable for sterically hindered or otherwise difficult couplings.[4][12]
-
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3.0 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
Swell the resin in DMF or NMP for 30 minutes, then drain.
-
In a separate reaction vessel, dissolve this compound and HATU in DMF or NMP.
-
Add the DIPEA to initiate the activation. A color change may be observed.
-
Allow the pre-activation to proceed for no more than 1-2 minutes to minimize potential side reactions.
-
Immediately add the activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress with the ninhydrin test. Due to the high reactivity of HATU, coupling is often complete in a shorter timeframe.
-
Upon completion, filter and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. chembk.com [chembk.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 17. mdpi.com [mdpi.com]
- 18. peptide.com [peptide.com]
- 19. rsc.org [rsc.org]
N-Boc-L-arginine hydrochloride monohydrate stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Boc-L-arginine hydrochloride monohydrate in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH and temperature. The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, leading to its removal (deprotection).[][2] Conversely, the compound exhibits greater stability in neutral to basic aqueous solutions.[] For prolonged storage in solution, it is advisable to maintain a neutral or slightly alkaline pH and store at low temperatures.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in water, as well as organic solvents such as methanol and ethanol.[3] For applications in biological buffers, it is readily soluble in aqueous solutions like PBS.[4] However, it is not recommended to store aqueous solutions for more than one day.[4] For organic synthesis purposes, solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be used, although prolonged storage in these solvents may lead to degradation.[5]
Q3: How should stock solutions of this compound be prepared and stored?
A3: For optimal stability, stock solutions should be prepared fresh. If short-term storage is necessary, prepare the solution in a buffer with a pH of 7.0 or higher, aliquot into small volumes, and store at -20°C or below for no longer than a few weeks. Avoid repeated freeze-thaw cycles. For organic solvents, prepare fresh and use immediately.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The two main degradation pathways are:
-
Acid-catalyzed hydrolysis of the Boc group: This results in the formation of L-arginine hydrochloride, carbon dioxide, and tert-butanol. This is the most common degradation pathway in acidic conditions.[][2]
-
δ-Lactam formation: This is an intramolecular cyclization that can occur, particularly when the carboxyl group is activated, such as during peptide coupling reactions. This side reaction leads to chain termination in peptide synthesis.[5][6]
Troubleshooting Guide
Issue 1: Precipitation is observed in my aqueous solution of this compound.
| Potential Cause | Explanation | Recommended Solution |
| Low Temperature | The solubility of arginine and its derivatives decreases at lower temperatures. | Gently warm the solution to room temperature. For long-term storage at low temperatures, consider using a lower concentration or adding a cryoprotectant, though compatibility must be verified. |
| pH near Isoelectric Point | Although the Boc group alters the pI, significant charge neutralization can reduce solubility. | Adjust the pH of the solution. For arginine derivatives, moving further from the isoelectric point by making the solution more acidic or basic can increase solubility. Given the acid lability of the Boc group, adjusting to a slightly basic pH (7.5-8.5) is recommended. |
| High Concentration | The concentration of the solution may exceed the solubility limit under the given conditions. | Prepare a more dilute solution. If a high concentration is required, a co-solvent may be necessary, but its compatibility with downstream applications must be confirmed. |
Issue 2: My solution of this compound is showing signs of degradation (e.g., unexpected results in my experiment).
| Potential Cause | Explanation | Recommended Solution |
| Acidic Conditions | The Boc group has been cleaved due to low pH. | Ensure the pH of your solution is neutral or slightly basic. Use buffered solutions to maintain a stable pH. |
| Prolonged Storage | Even under optimal conditions, degradation can occur over time in solution. | Prepare fresh solutions before use. If using a previously prepared stock, verify its integrity using an analytical technique like HPLC. |
| Elevated Temperature | Higher temperatures can accelerate the rate of hydrolysis and other degradation reactions. | Store solutions at recommended low temperatures and avoid unnecessary exposure to heat. |
Data Presentation
Table 1: Representative Stability of this compound in Aqueous Buffers at Different pH and Temperatures (Hypothetical Data)
This data is representative and intended to illustrate expected trends. Actual results may vary.
| pH | Temperature (°C) | Storage Duration | Remaining N-Boc-L-arginine (%) |
| 4.0 | 25 | 24 hours | 85 |
| 4.0 | 4 | 24 hours | 92 |
| 7.0 | 25 | 24 hours | 99 |
| 7.0 | 4 | 7 days | 97 |
| 8.5 | 25 | 24 hours | >99 |
| 8.5 | 4 | 7 days | 98 |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [3] |
| Methanol | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Acetic Acid | Sparingly soluble | [3] |
| DMSO | Slightly soluble | [3] |
| DMF | Data not available |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate the intact compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary degradation pathways for N-Boc-L-arginine.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection. Incomplete deprotection can result in low yields, challenging purifications, and the potential failure of a synthetic route. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these challenges.
Troubleshooting Guide
Question: My N-Boc deprotection reaction is sluggish or incomplete, with starting material still present after standard reaction times. What are the potential causes and how can I resolve this?
Answer:
Incomplete Boc deprotection is a common issue that can stem from several factors related to reaction conditions, substrate structure, or reagent quality. Below is a systematic guide to addressing this problem.
Potential Causes and Recommended Solutions:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group.[1] This can be due to low acid concentration or degradation of the acid, for instance, if hygroscopic trifluoroacetic acid (TFA) has absorbed water.[1][2]
-
Inadequate Reaction Time or Temperature: The deprotection reaction is a kinetic process and may simply require more time to reach completion, especially for sterically hindered substrates.[1][3]
-
Solution: Extend the reaction time and monitor progress using analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] While many deprotections are complete within 30 minutes to 2 hours, some challenging substrates may require longer times or gentle heating.[1][3]
-
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can physically block the approach of the acidic reagent, slowing the reaction rate.[1][5][6][7] This is a common issue in the synthesis of complex molecules like PROTACs and with PEGylated compounds.[5][8]
-
Solution: Employ more forcing conditions. This may involve using a stronger acid system, such as 4M hydrogen chloride (HCl) in 1,4-dioxane, increasing the reaction time, or gently warming the reaction.[3][6][7] It is critical to use an effective scavenger cocktail under these more aggressive conditions to prevent side reactions.[7]
-
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1][9]
-
Substrate Solubility Issues: Poor solubility of the Boc-protected starting material in the reaction solvent can create a heterogeneous mixture, limiting reagent access and leading to an incomplete reaction.[2][5]
-
Solution: Optimize the solvent system to ensure your substrate is fully dissolved.[11]
-
-
Resistant Amino Acid Residues: The Boc group on certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[1][12]
-
Solution: For such residues, special precautions like using prolonged deprotection steps or increased TFA concentrations are necessary to ensure successful synthesis.[12]
-
Question: I am observing unexpected side products in my HPLC/LC-MS analysis after deprotection. What is the cause and how can I prevent this?
Answer:
Side product formation is primarily caused by the reactive tert-butyl cation that is generated during the acidic cleavage of the Boc group.[6][7][13] This electrophile can alkylate any nucleophilic sites on your molecule, leading to undesired by-products.[6][14]
Susceptible Residues and Prevention:
-
Commonly Affected Residues: Amino acids with nucleophilic side chains are particularly vulnerable. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[6][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[7][13]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[6][13]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[6][13]
-
-
Solution: Use of Scavengers: To prevent these side reactions, it is essential to add "scavengers" to the deprotection cocktail.[5] Scavengers are nucleophilic reagents that trap the tert-butyl cation before it can react with your substrate.[6][13]
Question: My molecule contains other acid-sensitive functional groups (e.g., tert-butyl esters, acetals). How can I selectively remove the Boc group without cleaving these other groups?
Answer:
When dealing with substrates containing multiple acid-labile groups, the standard strong acid conditions for Boc deprotection are often too harsh.[11][15] In these cases, alternative, milder deprotection methods are recommended.
Recommended Milder Deprotection Methods:
-
Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[15]
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[15][16]
-
Thermal Deprotection: In some instances, simply heating the Boc-protected compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without any acid.[15][17]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water can be investigated.[15][18][19][20]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection?
Incomplete Boc deprotection can be attributed to several factors, including:
-
Insufficient Acid Strength or Concentration: The acidic conditions are not strong enough for complete cleavage.[1][2]
-
Inadequate Reaction Time: The reaction duration is too short for the specific substrate.[1]
-
Steric Hindrance: Bulky groups near the amine hinder the acid's approach.[1][5]
-
Poor Resin Swelling (in SPPS): The acid cannot efficiently access the peptide chains on the solid support.[1]
-
Peptide Aggregation (in SPPS): Secondary structure formation can block reagent access.[1]
-
Reagent Quality: The purity of reagents is critical; for example, water in TFA can reduce its effective acidity.[1]
Q2: How can I detect and monitor incomplete Boc deprotection?
Several analytical techniques can be used to monitor the completeness of the deprotection step:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the more polar product (the free amine), which will have a lower Rf value.[5][15] Staining with ninhydrin can specifically detect the newly formed primary or secondary amine.[15][21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of starting material and formation of the desired product, confirming its mass.[5][22] A mass difference of -100.12 amu confirms the removal of the Boc group.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide unambiguous confirmation by monitoring the disappearance of the characteristic singlet of the nine tert-butyl protons, typically around 1.4-1.5 ppm.[5][22]
-
Kaiser Test (Ninhydrin Test) for SPPS: This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1] A positive result (blue color) indicates the presence of free primary amines, confirming deprotection.[1]
Q3: What are scavengers and why are they essential during Boc deprotection?
Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation generated during acid-catalyzed cleavage.[7][13] This cation is a potent electrophile that can cause unwanted side reactions by alkylating nucleophilic residues in the substrate, such as Tryptophan or Methionine.[6][7] By reacting with the carbocation more quickly than the sensitive parts of the substrate, scavengers prevent the formation of these alkylated side products.[13]
Q4: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
Yes, several methods aim to reduce environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[15][20][23] Additionally, the use of deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can offer an eco-friendly reaction medium.[15]
Data Presentation
Table 1: Common Trifluoroacetic Acid (TFA) Deprotection Conditions
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 20% | Varies | Room Temperature | A milder condition that may require longer reaction times.[4][16] |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[4][24] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[4][25] |
| 55% | 30 minutes | Room Temperature | Has been shown to yield higher purity peptides compared to 100% TFA in some SPPS applications.[4][9] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side products and resin swelling issues.[4][9] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol outlines a general procedure for solution-phase Boc deprotection.
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask under an inert atmosphere.[3][11]
-
Cooling: Cool the solution to 0 °C using an ice bath.[4][26]
-
Scavenger Addition (Optional): If the substrate contains acid-sensitive residues (e.g., Trp, Met), add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[3]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[3]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[11][27] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3][11]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[8][26]
-
To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[8][11]
-
The resulting TFA salt can often be used directly. Alternatively, for the free amine, dissolve the residue in an organic solvent and wash with a mild base like a saturated aqueous solution of sodium bicarbonate.[28][29] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[8]
-
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol is a more potent alternative to TFA/DCM and is useful for sterically hindered or less reactive substrates.[15]
-
Dissolution: Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane.[10][15]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents or as a co-solvent).[3][10]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[15] Monitor the reaction by TLC or LC-MS.[15]
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[10][15] Alternatively, the solvent can be removed in vacuo.[10]
Protocol 3: Monitoring Deprotection by TLC with Ninhydrin Stain
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate alongside a co-spot of the starting material.
-
Elution: Develop the plate using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Visualization (Initial): Visualize the plate under a UV lamp if the compounds are UV-active. The product should have a lower Rf than the starting material.
-
Staining:
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Mechanism of Boc deprotection and prevention of side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. mcours.net [mcours.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Amine Protection / Deprotection [fishersci.co.uk]
- 25. researchgate.net [researchgate.net]
- 26. Boc Deprotection - TFA [commonorganicchemistry.com]
- 27. reddit.com [reddit.com]
- 28. researchgate.net [researchgate.net]
- 29. rsc.org [rsc.org]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: N-Boc-L-arginine hydrochloride monohydrate vs. Boc-Arg(Pbf)-OH
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high yields and purity of the final peptide. The incorporation of arginine, with its highly basic and nucleophilic guanidinium side chain, presents a particular challenge. This guide provides a comprehensive comparison of two commonly used Boc-protected arginine derivatives: N-Boc-L-arginine hydrochloride monohydrate, where the side chain is unprotected, and Boc-Arg(Pbf)-OH, which features the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the side chain.
This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions when selecting an arginine building block for their Boc-SPPS strategies.
At a Glance: Key Differences
| Feature | This compound | Boc-Arg(Pbf)-OH |
| Side-Chain Protection | None (guanidinium group is protonated as a hydrochloride salt) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Coupling Strategy | Direct coupling of the hydrochloride salt, often requiring additional base. | Standard coupling protocols for protected amino acids. |
| Potential Side Reactions | Acylation of the guanidinium side chain, potential for crosslinking. Decreased coupling efficiency in consecutive Arg residues. | δ-lactam formation upon activation, Pbf group transfer to Trp during cleavage. |
| Side-Chain Deprotection | Not applicable. | Requires strong acid (e.g., TFA) during final cleavage. |
| Solubility | Generally soluble in polar aprotic solvents like DMF.[1] | Soluble in polar organic solvents like DMF and DMSO.[2] |
Performance in Peptide Synthesis: A Quantitative Look
Direct comparative studies providing quantitative data for these two specific reagents under identical conditions are limited in published literature. However, performance can be inferred from studies on unprotected versus protected arginine strategies in SPPS.
| Parameter | This compound | Boc-Arg(Pbf)-OH |
| Coupling Efficiency | Can be high for a single incorporation (~95%), but decreases significantly with consecutive additions (e.g., ~50% for the second Arg, <10% for the third).[3] | Generally high, but the bulky Pbf group can cause steric hindrance in sterically demanding sequences.[4] |
| Propensity for δ-Lactam Formation | Lower, as the primary side reaction is intermolecular. | Higher, due to the activation of the carboxylic acid enabling intramolecular cyclization.[4][5] |
| Risk of Side-Chain Modification During Cleavage | Low (no protecting group to be cleaved). | Moderate; cleaved Pbf can generate reactive species that may modify sensitive residues like tryptophan.[6] |
| Final Peptide Purity | May be compromised by deletion sequences due to incomplete coupling, especially in arginine-rich peptides. | Generally high, but can be affected by Pbf-related side products if not optimized. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle
The following is a general protocol for a single coupling cycle in manual Boc-SPPS.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).
-
Washing: Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).
Boc-SPPS Workflow
Coupling of this compound
-
Activation/Coupling: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture. Add the activated amino acid solution to the neutralized resin and agitate for 1-4 hours. The additional base is required to neutralize the hydrochloride salt and the HOBt/HBTU activators.
-
Monitoring: Monitor the coupling reaction using the Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
Coupling of Boc-Arg(Pbf)-OH
-
Activation/Coupling: In a separate vessel, dissolve Boc-Arg(Pbf)-OH (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (3 equivalents) to the mixture. Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.
Final Cleavage and Deprotection
Cleavage and Deprotection Pathways
For Peptides Synthesized with this compound:
-
Cleavage Cocktail: A strong acid cleavage is required to remove other side-chain protecting groups (if present) and cleave the peptide from the resin. A common cocktail is anhydrous Hydrogen Fluoride (HF) with scavengers like anisole.[7][8]
-
Procedure:
-
Dry the peptide-resin under vacuum.
-
Place the resin in an HF cleavage apparatus.
-
Add the scavenger (e.g., anisole).
-
Carefully condense HF into the vessel at low temperature.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether.
-
For Peptides Synthesized with Boc-Arg(Pbf)-OH:
-
Cleavage Cocktail: The Pbf group is labile to TFA. A common cleavage cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[9][10] If the peptide contains tryptophan, additional scavengers like thioanisole may be required to prevent modification by the cleaved Pbf group.[6]
-
Procedure:
-
Dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Pbf) residues, a longer cleavage time may be necessary.[11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Discussion of Results and Recommendations
The choice between this compound and Boc-Arg(Pbf)-OH is a trade-off between cost, convenience, and the specific requirements of the peptide sequence.
This compound offers a more economical option as it does not require a costly side-chain protecting group. However, the unprotected guanidinium group can lead to complications. The decreasing coupling efficiency observed with consecutive arginine residues can result in significant deletion sequences in arginine-rich peptides.[3] While strategies like double coupling can be employed, they increase synthesis time and reagent consumption. The need for additional base during coupling also adds a layer of complexity to the protocol. This reagent is best suited for the synthesis of peptides containing a single arginine residue or where arginine residues are well-separated within the sequence.
Boc-Arg(Pbf)-OH , on the other hand, provides a more robust and reliable method for incorporating arginine, especially in complex or arginine-rich sequences. The Pbf group effectively masks the guanidinium side chain, preventing side reactions during coupling and ensuring high coupling efficiency.[2] The main drawbacks are the higher cost of the reagent and the potential for side reactions during the final TFA cleavage, particularly the alkylation of tryptophan.[6] The propensity for δ-lactam formation upon activation is another consideration, although this can often be minimized by using optimized coupling conditions and reagents.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chempep.com [chempep.com]
- 3. DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kohan.com.tw [kohan.com.tw]
A Comparative Guide to N-Boc-L-arginine hydrochloride monohydrate and Other Protected Arginines in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protected arginine derivative is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of arginine-containing peptides and therapeutics. The strongly basic and nucleophilic nature of the arginine guanidinium side chain necessitates robust protection to prevent side reactions and ensure high purity of the final product. This guide provides an objective comparison of N-Boc-L-arginine hydrochloride monohydrate and other commonly employed protected arginines, supported by experimental data and detailed protocols.
This compound serves as a key starting material in Boc-based SPPS, where the tert-butoxycarbonyl (Boc) group provides temporary protection of the α-amino group.[1] The performance of the final protected arginine derivative in peptide synthesis is largely dictated by the choice of the "permanent" side-chain protecting group. This guide will focus on comparing the most prevalent side-chain protecting groups used in both Boc and Fmoc strategies: Tosyl (Tos), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), di-Boc, and Nitro (NO2).
Performance Comparison of Arginine Protecting Groups
The efficacy of a protected arginine is evaluated based on several key performance indicators: coupling efficiency, the propensity for side reactions (such as racemization and δ-lactam formation), and the conditions required for the final deprotection of the side chain.
Key Performance Indicators: A Tabular Overview
| Parameter | Boc-Arg(Tos)-OH | Fmoc-Arg(Pmc)-OH | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(NO2)-OH |
| Synthetic Strategy | Boc-SPPS | Fmoc-SPPS | Fmoc-SPPS | Fmoc-SPPS | Boc or Fmoc-SPPS |
| Coupling Efficiency | Generally high[2] | Good | Good, but can be affected by steric hindrance[3] | Can be significantly lower due to side reactions[2] | High[4] |
| Primary Side Reaction | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group[2] | Alkylation of sensitive residues (e.g., Tryptophan)[5] | Less prone to alkylation of Tryptophan compared to Pmc[6] | High propensity for δ-lactam formation[2][3] | Minimal δ-lactam formation[4][7] |
| Side-Chain Deprotection Conditions | Harsh acidolysis (e.g., anhydrous HF)[2][6] | Moderate acidolysis (e.g., TFA), but slower than Pbf[6] | Mild acidolysis (e.g., TFA)[3][6] | Mild acidolysis (e.g., TFA)[2] | Reduction (e.g., SnCl2)[7][8] |
| Handling Safety | Requires specialized equipment and stringent safety protocols for handling HF[2] | Standard laboratory procedures | Standard laboratory procedures | Standard laboratory procedures | Standard laboratory procedures |
Quantitative Comparison of Cleavage Rates and Peptide Purity
| Protecting Group | Typical Cleavage Time with High TFA Concentration | Relative Stability | Resulting Peptide Purity (Model Peptide) |
| Pbf | < 4 hours (often around 2 hours)[9] | Least Stable | ~69%[6][8] |
| Pmc | > 4 hours[9] | Moderately Stable | ~46%[6][8] |
| Tos | Requires harsh conditions (e.g., HF) | Most Stable (to TFA) | Not directly comparable with TFA cleavage |
| Mtr | Up to 12-24 hours[9] | Very Stable | Not commonly used in modern Fmoc-SPPS |
Delving into the Chemistry: Critical Side Reactions
δ-Lactam Formation
A significant challenge during the coupling of arginine derivatives is the intramolecular cyclization of the activated carboxyl group to form an inactive δ-lactam. This side reaction terminates the peptide chain and reduces the overall yield. Studies have shown that Fmoc-Arg(Boc)2-OH has a high propensity for δ-lactam formation, with some studies indicating that up to 60% of the activated amino acid can be converted to the lactam, leading to low coupling efficiencies.[2][3] In contrast, the electron-withdrawing nature of the NO2 group in Fmoc-Arg(NO2)-OH has been shown to minimize this side reaction.[4][7]
Racemization
Racemization of the α-carbon is a potential side reaction during the activation of any amino acid for coupling.[5][10] The extent of racemization can be influenced by the choice of coupling reagents, the base used, reaction temperature, and activation time.[11] While not uniquely problematic for a specific arginine protecting group, it is a critical parameter to monitor when comparing coupling protocols. The use of additives like HOBt or Oxyma Pure can help to suppress racemization.[5]
Modification of Sensitive Residues
During the final cleavage and deprotection step with strong acids like TFA or HF, the cleaved protecting groups can generate reactive cations. These cations can then modify sensitive amino acid residues within the peptide, particularly the indole ring of tryptophan.[5] While the Pbf group is less prone to this side reaction compared to Pmc, the use of scavengers in the cleavage cocktail is always recommended when tryptophan is present.[5][6]
Experimental Protocols
To ensure an objective comparison of different protected arginines, standardized experimental protocols for peptide synthesis, cleavage, and purity analysis are essential.
Key Experiment: Synthesis and Analysis of a Model Peptide
Objective: To compare the performance of different protected arginines (e.g., Fmoc-Arg(Pbf)-OH vs. Fmoc-Arg(NO2)-OH) by synthesizing a model peptide and analyzing the purity of the crude product.
Model Peptide Sequence: H-Gly-Arg-Phe-Leu-NH2
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(X)-OH, Fmoc-Phe-OH, Fmoc-Leu-OH) where X is the protecting group being tested (e.g., Pbf, NO2).
-
Coupling reagents: HBTU, HOBt, or DIC, OxymaPure
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5, v/v/v)
-
Precipitation solvent: Cold diethyl ether
-
RP-HPLC system with a C18 column
-
HPLC solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with the coupling reagent (e.g., HBTU/HOBt or DIC/OxymaPure) and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Capping (Optional): After coupling, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) to block any unreacted amino groups.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by RP-HPLC using a linear gradient (e.g., 5-95% Solvent B over 30 minutes).
-
Determine the purity of the target peptide by integrating the area of its peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
-
Visualizing Workflows and Relationships
To better illustrate the experimental process and the underlying logic of protecting group selection, the following diagrams are provided.
Arginine-Rich Peptides in Cellular Signaling
Arginine-rich peptides are known to play significant roles in various biological processes, often acting as cell-penetrating peptides (CPPs) to deliver cargo into cells.[12] Their positive charge at physiological pH facilitates interaction with negatively charged cell membranes, triggering uptake. A simplified representation of a potential signaling pathway initiated by an arginine-containing therapeutic peptide is shown below.
Conclusion
The selection of an appropriate arginine protecting group is a critical decision in peptide synthesis that directly impacts the purity, yield, and feasibility of producing the target peptide. For Fmoc-based strategies, Pbf is often the preferred choice for its high acid lability, which allows for milder and shorter cleavage times, thereby minimizing side reactions.[6] While Tos provides robust protection in Boc-based synthesis, its requirement for harsh HF cleavage conditions makes it less suitable for sensitive peptides.[2] The revisited NO2 protecting group shows promise in minimizing δ-lactam formation, a significant side reaction for other protected arginines.[4][7] The choice of protecting group should always be made in consideration of the specific peptide sequence, particularly the presence of sensitive residues like tryptophan, and the desired final purity of the synthetic peptide.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
Mass Spectrometry Analysis of N-Boc-L-arginine Hydrochloride Monohydrate Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of peptides, the incorporation of modified amino acids like N-Boc-L-arginine hydrochloride monohydrate presents unique analytical challenges. The tert-butyloxycarbonyl (Boc) protecting group, while essential during synthesis, is labile and can complicate mass spectrometric analysis. Concurrently, the inherent basicity of the arginine side chain influences ionization and fragmentation behavior. This guide provides an objective comparison of common mass spectrometry techniques for the analysis of these peptides, supported by established principles and representative experimental data.
Comparison of Ionization and Fragmentation Techniques
The choice of ionization and fragmentation technique is critical for obtaining high-quality data for peptides containing N-Boc-L-arginine. The primary methods, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with fragmentation techniques like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), each offer distinct advantages and disadvantages.
Data Presentation: Comparison of Mass Spectrometry Techniques
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | Soft ionization from a liquid phase, producing multiply charged ions (e.g., [M+2H]²⁺). | Soft ionization from a solid crystal matrix, primarily producing singly charged ions (e.g., [M+H]⁺). |
| Boc Group Stability | Prone to in-source fragmentation, leading to neutral loss of isobutylene (56 Da) or tert-butanol (74 Da). This can complicate spectral interpretation by showing peaks corresponding to the unprotected peptide.[1] | Generally considered a softer technique, resulting in less in-source fragmentation of the Boc group. |
| Arginine Influence | The highly basic guanidinium group readily accepts protons, often leading to higher charge states. | The arginine residue enhances ionization efficiency, and its presence is known to dominate MALDI-derived tryptic mass fingerprints.[2] |
| Coupling to LC | Easily coupled with liquid chromatography (LC-MS) for online separation of complex mixtures.[3] | Typically an offline technique, though LC-MALDI workflows exist. |
| Throughput | Lower throughput compared to MALDI, as it is often coupled with a chromatographic separation step. | Higher throughput, making it suitable for screening applications. |
| Fragmentation (MS/MS) | Commonly paired with CID and ETD. | Often coupled with Time-of-Flight (TOF/TOF) analyzers for CID-type fragmentation (Post-Source Decay). |
| Fragmentation Technique | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Fragmentation Principle | Collisional activation of precursor ions, leading to cleavage of peptide backbone bonds (b- and y-ions). | Electron transfer to multiply charged precursor ions, inducing fragmentation along the peptide backbone (c- and z-ions). |
| Effect on Boc Group | Can induce the neutral loss of the Boc group, in addition to backbone fragmentation. | Tends to preserve labile post-translational modifications and protecting groups like Boc. |
| Effect of Arginine | The high basicity of arginine can "trap" the proton, leading to limited and non-informative fragmentation, or dominant neutral loss from the side chain. | Highly effective for peptides with basic residues like arginine, as fragmentation is not dependent on proton mobility. This often results in better sequence coverage. |
| Peptide Charge State | Most effective for doubly charged precursor ions. | More effective for higher charge state precursors (≥2+), which are common for arginine-containing peptides in ESI. |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of peptides containing N-Boc-L-arginine. Below are representative protocols for LC-MS/MS and MALDI-TOF analysis.
Protocol 1: LC-MS/MS Analysis using ESI
-
Sample Preparation:
-
Liquid Chromatography:
-
Mass Spectrometry (ESI-Q-TOF or Orbitrap):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3500-4000 V.[4]
-
Source Temperature: 350 °C.[4]
-
MS1 Scan Range: m/z 100–2000.
-
MS/MS Fragmentation:
-
CID: Select the precursor ion of interest (typically the most abundant charge state) and apply a normalized collision energy of 20-35%.
-
ETD: If available, select precursor ions with a charge state of 2+ or higher. Optimize the electron transfer and supplemental activation conditions according to the instrument manufacturer's guidelines.
-
-
Protocol 2: MALDI-TOF Analysis
-
Sample and Matrix Preparation:
-
Sample: Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% TFA. Traditional protein matrices are generally effective.[5]
-
-
Target Plate Spotting:
-
On the MALDI target plate, spot 0.5 µL of the matrix solution.
-
Immediately add 0.5 µL of the peptide solution to the matrix spot and mix gently with the pipette tip.
-
Allow the spot to air dry completely at room temperature (co-crystallization).
-
-
Mass Spectrometry (MALDI-TOF/TOF):
-
Ionization Mode: Positive ion reflector mode for high resolution.
-
Laser: Use a nitrogen laser (337 nm) and adjust the laser fluency to achieve optimal signal intensity without excessive fragmentation.
-
MS1 Scan: Acquire a mass spectrum to determine the m/z of the intact peptide, typically observed as [M+H]⁺.
-
MS/MS Analysis (TOF/TOF): Select the precursor ion of interest and acquire a fragmentation spectrum using Post-Source Decay (PSD) or CID in a collision cell.
-
Visualizations
Experimental Workflow
The general workflow for analyzing synthetic peptides containing N-Boc-L-arginine is outlined below.
Caption: Experimental workflow for MS analysis of N-Boc-L-arginine peptides.
Mechanism of Action: Inhibition of Nitric Oxide Synthase
N-Boc-L-arginine is a building block for synthesizing peptide-based enzyme inhibitors. For instance, peptides designed as inhibitors of Nitric Oxide Synthase (NOS) can be created using arginine analogs.[6] The following diagram illustrates the inhibitory mechanism of a synthetic peptide containing a modified arginine residue.
Caption: Mechanism of action for a synthetic peptide inhibitor of NOS.
References
- 1. benchchem.com [benchchem.com]
- 2. Increased sensitivity of tryptic peptide detection by MALDI-TOF mass spectrometry is achieved by conversion of lysine to homoarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptides containing L-arginine analogs: new isozyme-selective inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-Protected Arginine Derivatives via NMR Spectroscopy
A detailed guide for researchers, scientists, and drug development professionals on the NMR spectroscopic characteristics of N-Boc-L-arginine hydrochloride monohydrate and its common alternatives, N-Cbz-L-arginine and N-Fmoc-L-arginine. This guide provides a comparative analysis of their ¹H and ¹³C NMR data, supported by detailed experimental protocols and data visualizations to aid in structural verification and purity assessment.
In the synthesis of peptides and other specialized molecules, the protection of the α-amino group of amino acids is a critical step to ensure selective reactions. For arginine, a frequently used amino acid in drug design and peptide chemistry, several protecting groups are commonly employed. The choice of protecting group can influence the solubility, stability, and cleavage conditions of the protected amino acid. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity verification of these protected amino acids. This guide provides a comparative overview of the NMR spectroscopic data for N-α-tert-butyloxycarbonyl (Boc), N-α-carboxybenzyl (Cbz or Z), and N-α-(9-fluorenylmethoxycarbonyl) (Fmoc) protected L-arginine.
Comparison of ¹H NMR Data
The ¹H NMR spectra of this compound, N-Cbz-L-arginine, and a tosyl-protected Boc-arginine derivative in DMSO-d₆ reveal distinct chemical shifts for the protons of the protecting groups and the arginine backbone. These differences are instrumental in identifying the specific protecting group and assessing the purity of the compound. A summary of the key proton chemical shifts is presented in Table 1.
Table 1. Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Assignment | N-Boc-L-Arg(Ts)-OH[1] | N-Cbz-L-arginine[2] |
| α-CH | 4.14 (dt) | 3.73 (m) |
| β-CH₂ | 1.85 - 1.75 (m) | 1.70 (m) |
| γ-CH₂ | 1.96 - 1.85 (m) | 1.57 (m), 1.48 (m) |
| δ-CH₂ | 3.43 - 3.33 (m) | 3.04 (m) |
| NH (α-amino) | 5.72 (d, J = 9.3 Hz) | 6.67 (d) |
| Guanidino-NH | 6.51 (t, J = 4.3 Hz) | 7.7 - 7.42 (m) |
| Protecting Group | ||
| Boc (t-butyl) | 1.64 (s, 9H) | - |
| Cbz (benzyl CH₂) | - | 4.99 (s, 2H) |
| Cbz (aromatic) | - | 7.34 - 7.30 (m, 5H) |
| Tosyl (methyl) | 2.65 (s, 3H) | - |
| Tosyl (aromatic) | 7.53 (d, 2H), 8.05 (d, 2H) | - |
Note: Data for this compound is represented by the closely related N-Boc-L-Arg(Ts)-OH. The chemical shifts for the arginine backbone and the Boc group are expected to be very similar.
Comparison of ¹³C NMR Data
The ¹³C NMR spectra provide further confirmation of the chemical structure. The carbonyl and quaternary carbons of the protecting groups, as well as the carbons of the arginine side chain, exhibit characteristic chemical shifts. Table 2 summarizes the available ¹³C NMR data for the Boc-protected arginine derivative.
Table 2. Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Assignment | N-Boc-L-Arg(Ts)-OH[1] |
| C=O (Carboxyl) | Not Reported |
| C=O (Boc) | 154.43 |
| C (quaternary, Boc) | 77.36 |
| α-CH | 53.25 |
| β-CH₂ | 30.23 |
| γ-CH₂ | 25.92 |
| δ-CH₂ | Not Reported |
| Guanidino-C | Not Reported |
| Protecting Group | |
| Boc (CH₃) | 26.04 |
| Tosyl (CH₃) | Not Reported |
| Tosyl (aromatic) | 135.18, 121.58, 120.10 |
Experimental Protocols
A general procedure for acquiring NMR spectra of protected amino acids is as follows:
-
Weigh approximately 5-25 mg of the protected amino acid for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
NMR Data Acquisition [1]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled carbon experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
Data Visualization
The workflow for preparing an amino acid derivative sample for NMR analysis can be visualized as a straightforward, sequential process.
This logical flow ensures that the sample is correctly prepared for optimal spectral acquisition, leading to reliable and reproducible data. The choice of protecting group is clearly distinguishable by the unique signals in the aromatic and aliphatic regions of the ¹H NMR spectrum, as well as the characteristic carbonyl and protecting group signals in the ¹³C NMR spectrum. This comparative guide provides a foundational dataset for researchers working with protected arginine derivatives.
References
A Comparative Guide to the Stability of Arginine Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Arginine Protecting Groups
The strategic selection of a protecting group for the guanidino side chain of arginine is a critical decision in solid-phase peptide synthesis (SPPS). This choice profoundly influences the overall efficiency of the synthesis, the purity of the final peptide, and the potential for side reactions. This guide provides an objective comparison of the stability and performance of commonly employed arginine protecting groups, with a focus on sulfonyl-based groups used in Fmoc chemistry, supported by experimental data.
Executive Summary
The stability of arginine protecting groups under acidic conditions, typically during the final cleavage from the resin using trifluoroacetic acid (TFA), is a key determinant of their utility. The most widely used sulfonyl-based protecting groups exhibit a well-established trend in acid lability: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the most acid-labile, followed by Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), with Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) being the most stable.[1] The Tos (p-toluenesulfonyl) group is even more robust and generally requires harsher cleavage conditions, making it more suitable for Boc-based synthesis strategies.[2][3] The Cbz (benzyloxycarbonyl) group, a foundational protecting group in peptide chemistry, is removable by catalytic hydrogenation and less commonly used in modern SPPS.[4] A less common alternative, the NO2 group, offers high stability and can prevent certain side reactions, but its removal requires specific, harsher conditions.[3][5]
The choice of protecting group should be tailored to the specific peptide sequence. For routine synthesis, especially for peptides with multiple arginine residues, the high acid lability of Pbf allows for rapid and clean deprotection, minimizing exposure to strong acids and reducing the risk of side reactions.[2][6] Pmc provides a more stable option but necessitates longer cleavage times.[1] Mtr is typically reserved for syntheses where its high stability is a specific requirement.[2]
Quantitative Comparison of Arginine Protecting Group Stability
The efficiency of the final cleavage and deprotection step is a critical performance indicator. The following table summarizes the relative stability and typical cleavage conditions for common arginine protecting groups.
| Protecting Group | Compatible SPPS Strategy | Relative Acid Lability | Typical Cleavage Conditions | Typical Cleavage Time | Reported Peptide Yield/Purity | Advantages | Disadvantages |
| Pbf | Fmoc | High | High TFA concentration (e.g., 95%) | 1.5 - 3 hours | >70% crude purity; 69% yield in a comparative study.[1][3] | High acid lability allows for mild and short cleavage times, reducing side reactions like tryptophan alkylation.[2][3] | Can be sterically bulky, potentially impacting coupling efficiency in some sequences.[3] |
| Pmc | Fmoc | Medium | High TFA concentration (e.g., 95%) | 3 - 6 hours | 46% yield in a comparative study.[1][6] | More stable than Pbf.[6] | Requires longer cleavage times, increasing the risk of side reactions.[2][3] Can cause significant tryptophan alkylation.[3] |
| Mtr | Fmoc | Low | High TFA concentration with scavengers (e.g., thioanisole) | Up to 12 - 24 hours[1][2] | Lower yields due to incomplete removal or side reactions. | High stability. | Requires prolonged exposure to strong acid, which can be detrimental to sensitive peptides.[1][2] |
| Tos | Boc/Fmoc | Very Low | Strong acid (e.g., HF) | Variable | Variable | Provides robust protection.[3][7] | Requires harsh cleavage conditions that can degrade sensitive peptides.[3] Released tosyl groups can modify tryptophan residues.[3][6] |
| NO2 | Boc/Fmoc | Very Low (Acid Stable) | Reduction (e.g., SnCl2) or HF | Variable | Variable | Very stable, preventing side reactions like δ-lactam formation.[3][5] | Harsh removal conditions can lead to side reactions, including the formation of ornithine residues.[3][6] |
| Cbz (Z) | Solution Phase | N/A (Acid Stable) | Catalytic Hydrogenation (H2/Pd) | Variable | Variable | Stable to a wide range of conditions.[4] | Not typically used in solid-phase synthesis.[6] |
Side Reactions and Byproduct Formation
A significant concern during the acid-mediated cleavage of sulfonyl-based protecting groups is the potential for the generated cationic species to react with nucleophilic amino acid side chains, particularly tryptophan, leading to alkylation.[2] O-sulfonation of serine and threonine residues has also been reported. The Pbf group is reported to be less prone to causing these side reactions compared to Pmc and Mtr, likely due to the shorter cleavage times required for its removal.[2]
Experimental Protocols
To ensure an objective comparison of protecting group stability, standardized experimental protocols are essential.
Protocol 1: Comparative Cleavage Kinetics of Arginine Protecting Groups
Objective: To determine and compare the rate of cleavage of different arginine protecting groups from a resin-bound model peptide under identical acidic conditions.
Materials:
-
Peptidyl-resin with the arginine residue protected with the group of interest (e.g., Ac-Arg(Pbf)-resin, Ac-Arg(Pmc)-resin).
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[1]
-
Quenching solution: Cold diethyl ether.
-
HPLC solvents: Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
HPLC system with a C18 column.
Procedure:
-
Swell the peptidyl-resin in dichloromethane (DCM) and then dry it thoroughly.
-
Divide the resin into equal aliquots for different time points.
-
Add the pre-chilled cleavage cocktail to each aliquot of resin at time zero.
-
At specified time intervals (e.g., 30, 60, 90, 120, 180 minutes), quench the reaction by precipitating the cleaved peptide with cold diethyl ether.
-
Centrifuge the samples, decant the ether, and dry the crude peptide pellet.
-
Dissolve the peptide in a known volume of HPLC solvent A.
-
Analyze the samples by reverse-phase HPLC.
Data Analysis: The percentage of deprotection at each time point is calculated by integrating the peak areas of the protected and deprotected peptide. The results are then plotted as % deprotection versus time to determine the cleavage kinetics for each protecting group.[1]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) for Purity Comparison
Objective: To synthesize a model peptide using different arginine protecting groups and compare the purity of the crude product.
Procedure:
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling reagent like HBTU/DIPEA in DMF. For arginine incorporation, use Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pmc)-OH, etc.
-
Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.
-
Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.[3]
-
Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., Reagent K for Pbf and Pmc) for the recommended duration.[3]
-
Peptide Precipitation: Precipitate the cleaved peptide with cold diethyl ether.
-
Analysis: Analyze the purity of the crude peptide by HPLC and characterize it by mass spectrometry.
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for assessing protecting group stability and the hierarchical relationship of protecting group lability.
Caption: Experimental workflow for assessing protecting group stability.
Caption: Hierarchy of arginine protecting group acid lability.
Conclusion
The selection of an arginine protecting group is a critical parameter in peptide synthesis that requires a careful balance between stability during synthesis and lability during cleavage. For Fmoc-based solid-phase peptide synthesis, the Pbf group generally offers the most advantageous profile due to its high acid lability, which facilitates rapid and clean deprotection under milder conditions, thereby minimizing side reactions and maximizing peptide purity.[2][3] While Pmc and Mtr offer greater stability, this comes at the cost of longer and harsher cleavage conditions, which can be detrimental to the final product. The choice of protecting group should always be made in the context of the specific peptide sequence and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
A Comparative Guide to Peptide Synthesis: N-Boc-L-arginine hydrochloride monohydrate vs. Fmoc-Arg(Pbf)-OH
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield and purity. This guide provides a detailed comparison of two frequently utilized arginine derivatives: N-Boc-L-arginine hydrochloride monohydrate for the tert-butyloxycarbonyl (Boc) strategy and Fmoc-Arg(Pbf)-OH for the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. This objective analysis, supported by established experimental protocols, is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in peptide synthesis.
The fundamental difference between these two approaches lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[1] The Boc strategy employs an acid-labile α-amino protecting group, requiring strong acidic conditions for final cleavage, while the Fmoc strategy utilizes a base-labile α-amino protecting group with milder acidic conditions for final cleavage.[1][2] This distinction has significant implications for the synthesis of peptides, particularly those containing sensitive residues.
Quantitative Yield Comparison
While direct comparative studies for the synthesis of an identical peptide using both this compound and Fmoc-Arg(Pbf)-OH are not extensively detailed in publicly available literature, the general consensus and accumulated data suggest that the Fmoc strategy often results in higher purity of the crude product due to its milder deprotection steps.[] However, the overall yield can be influenced by a multitude of factors including sequence length, hydrophobicity, and the potential for side reactions.
The following table presents a summary of expected performance indicators based on the principles and known challenges of each strategy.
| Parameter | This compound (Boc-SPPS) | Fmoc-Arg(Pbf)-OH (Fmoc-SPPS) |
| Typical Crude Purity | Good to High | Very High[] |
| Expected Overall Yield | Variable, can be high with optimization | Generally high and reproducible[] |
| Key Side Reaction Risk | Acid-catalyzed side reactions during final cleavage | δ-lactam formation during coupling, potentially reducing yield[1][4] |
| Deprotection Conditions | α-Amino: Moderate Acid (TFA) Side-Chain/Cleavage: Strong Acid (HF, TFMSA)[1][5] | α-Amino: Base (Piperidine) Side-Chain/Cleavage: Moderate Acid (TFA)[1][2] |
| Compatibility with Sensitive Residues | Less suitable for some sensitive residues due to harsh final cleavage | More compatible with a wider range of sensitive residues[6] |
Experimental Protocols
Detailed methodologies for the incorporation of arginine using both Boc and Fmoc strategies are provided below. These protocols outline the key steps in a standard solid-phase peptide synthesis cycle.
Protocol 1: this compound in Boc-SPPS
This protocol outlines a general cycle for the incorporation of Boc-Arg(Tos)-OH, a common derivative used in Boc chemistry. The hydrochloride salt of Boc-Arg-OH can also be used, often with in-situ neutralization.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and add a fresh 50% TFA/DCM solution for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).[7]
3. Neutralization:
-
Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 1 minute).
-
Wash the resin with DCM (3x).
4. Coupling:
-
In a separate vessel, dissolve N-Boc-L-arginine(Tos)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
5. Capping (Optional):
-
If coupling is incomplete, cap unreacted amino groups with acetic anhydride.
6. Final Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail containing a strong acid such as HF or TFMSA, along with scavengers (e.g., anisole, thioanisole).[5][8]
Protocol 2: Fmoc-Arg(Pbf)-OH in Fmoc-SPPS
This protocol describes a standard cycle for the incorporation of Fmoc-Arg(Pbf)-OH.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Nα-Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF (1 x 5 minutes, then 1 x 15 minutes).
-
Wash the resin with DMF (5x).
3. Coupling:
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[9]
-
Add DIEA (6 equivalents) to the solution.[9]
-
Immediately add the activation mixture to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test. A double coupling may be necessary for difficult sequences.[9]
4. Capping (Optional):
-
If coupling is incomplete, cap unreacted amino groups with acetic anhydride.
5. Final Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) for 2-4 hours.[9]
Mandatory Visualizations
To further elucidate the experimental workflows and chemical transformations, the following diagrams are provided.
Caption: General workflow for a single cycle of Boc-SPPS.
Caption: General workflow for a single cycle of Fmoc-SPPS.
Caption: Comparison of Deprotection and Cleavage Strategies.
Conclusion
The choice between this compound and Fmoc-Arg(Pbf)-OH is contingent upon the specific requirements of the peptide being synthesized. The Fmoc strategy, with its milder deprotection conditions, is generally favored for routine synthesis and for peptides containing sensitive amino acids, often leading to higher purity crude products.[2][] However, challenges such as δ-lactam formation during the coupling of Fmoc-Arg(Pbf)-OH need to be addressed through optimized protocols.[4]
The Boc strategy remains a robust and valuable method, particularly for certain hydrophobic or aggregation-prone sequences where the acidic deprotection steps can improve solvation. A thorough understanding of the chemical principles and potential side reactions of both strategies is crucial for the successful synthesis of high-quality arginine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Peptide Sequences Incorporating N-Boc-L-arginine hydrochloride monohydrate
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthetic peptide's primary structure is fundamental to its biological function and therapeutic efficacy. The incorporation of amino acid derivatives with bulky protecting groups, such as N-α-tert-butyloxycarbonyl (Boc)-L-arginine, is a critical step in Boc-based Solid-Phase Peptide Synthesis (SPPS). However, the steric hindrance of the Boc group and the reactive nature of the arginine side chain can lead to challenges during synthesis, primarily incomplete coupling reactions, resulting in the formation of deletion sequences.
This guide provides an objective comparison of the primary analytical techniques for validating peptide sequences containing N-Boc-L-arginine. We will explore the performance of each method, supported by detailed experimental protocols and data, to ensure the integrity and purity of the final peptide product.
The Synthetic Challenge: Incorporating Boc-Protected Arginine
In Boc-based SPPS, the temporary Boc protecting group on the α-amino group is removed using a moderately strong acid like trifluoroacetic acid (TFA) in each cycle. The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating its own "permanent" protecting group (e.g., Tosyl or Mts) to prevent side reactions. The use of N-Boc-L-arginine itself presents a risk of incomplete coupling due to steric hindrance, which can be a significant source of sequence impurities. Therefore, rigorous validation is not merely a quality control step but a crucial part of the development process.
Caption: General workflow for a single cycle in Boc-SPPS.
Core Analytical Techniques for Peptide Sequence Validation
The principal methods for validating a peptide's primary structure are Mass Spectrometry (MS) and Edman Degradation, often used in conjunction with High-Performance Liquid Chromatography (HPLC) for initial purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information but is typically lower throughput.
Comparative Analysis of Validation Techniques
The selection of an analytical method depends on various factors, including the peptide's length, the required accuracy, sample purity, and desired throughput.
| Feature | Mass Spectrometry (MS/MS) | Edman Degradation | Nuclear Magnetic Resonance (NMR) |
| Primary Function | Sequence confirmation, molecular weight determination, PTM analysis.[1][2][3] | Definitive N-terminal sequencing.[4][5][6] | 3D structure determination, sequence confirmation.[7][8] |
| Principle | Measures the mass-to-charge ratio of the peptide and its fragments.[3] | Sequential chemical removal and identification of N-terminal amino acids.[4][9] | Measures the magnetic properties of atomic nuclei to determine molecular structure.[7][8][10] |
| Accuracy | High mass accuracy; sequence deduction can be ambiguous for isobaric residues (e.g., Leu/Ile). | Highly accurate, unambiguous identification of each residue in sequence.[4] | Extremely high resolution, provides atomic-level structural detail.[11] |
| Sample Amount | Picomole to femtomole range.[9][12] | 10-100 picomoles.[4] | Milligram range (>0.5 mM concentration).[13] |
| Throughput | High; suitable for automated analysis of many samples.[3] | Low; sequential nature limits speed.[4][9] | Very low; requires long acquisition times. |
| Strengths | Fast, sensitive, provides molecular weight, can identify modifications.[1][3] | Gold standard for definitive sequencing, quantifies preview and deletion sequences.[4][5] | Provides complete 3D structure in solution, no need for crystallization.[7][8] |
| Limitations | Cannot distinguish isomers (Leu/Ile), fragmentation can be incomplete, requires database searching for de novo sequencing.[14] | Requires a free N-terminus, stops at modified residues, slow, less effective for peptides >50 residues.[4][12] | Requires large amounts of pure sample, complex data analysis, limited to smaller proteins (<30 kDa).[10][13] |
| Boc-Arg Impact | Can confirm the final mass post-cleavage. Fragmentation patterns can verify incorporation. | Requires prior removal of the N-terminal Boc group. Excellent for detecting deletion sequences caused by failed coupling. | Can confirm the presence and connectivity of the arginine residue within the final peptide structure. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable validation results. Below are protocols for the most common and powerful validation techniques.
Caption: General experimental workflow for peptide validation.
Protocol 1: Peptide Sequencing by Mass Spectrometry (LC-MS/MS)
This method is used to confirm the molecular weight and determine the amino acid sequence by fragmenting the peptide.
-
Sample Preparation :
-
Dissolve the purified, lyophilized peptide in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile containing 0.1% formic acid, to a final concentration of approximately 1 mg/mL.[15]
-
If the peptide is from a biological matrix, perform enzymatic digestion (e.g., with trypsin) to generate smaller fragments suitable for MS analysis.[2][3]
-
For complex samples, use solid-phase extraction (e.g., C18 ZipTips) to desalt and concentrate the peptides before analysis.
-
-
Liquid Chromatography (LC) Separation :
-
Inject the sample into an HPLC or UPLC system equipped with a reverse-phase column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). This step separates the target peptide from any remaining impurities.
-
-
Mass Spectrometry (MS) Analysis :
-
The eluent from the LC system is introduced into the mass spectrometer via an ionization source, typically Electrospray Ionization (ESI).[16]
-
MS1 Scan : The instrument performs a full scan to determine the mass-to-charge (m/z) ratio of the intact peptide ions eluting from the column, confirming the overall molecular weight.[3]
-
MS2 Scan (Tandem MS) : Precursor ions corresponding to the target peptide's m/z are isolated and fragmented (e.g., via collision-induced dissociation - CID). The m/z ratios of the resulting fragment ions are then measured.[2][3]
-
-
Data Analysis :
-
The fragmentation spectrum (MS2) contains a series of peaks (b-ions and y-ions) whose mass differences correspond to individual amino acid residues.
-
Use de novo sequencing algorithms or database search software (like Mascot or SEQUEST) to interpret the fragmentation pattern and reconstruct the peptide sequence.[14][17]
-
Protocol 2: N-Terminal Sequencing by Edman Degradation
This classic method provides unambiguous sequential identification of amino acids from the N-terminus of a peptide.[4][6]
-
Sample Preparation :
-
Ensure the N-terminal Boc group has been removed by acid treatment (e.g., TFA) and that the peptide has been purified by HPLC to remove any interfering substances.[15]
-
The sample must have a free N-terminus; N-terminal acetylation or pyroglutamic acid formation will block the reaction.[4]
-
Load 10-100 picomoles of the purified peptide onto a Polyvinylidene difluoride (PVDF) membrane or into the reaction cartridge of an automated protein sequencer.[4][5]
-
-
Edman Chemistry Cycle (Automated) :
-
Step 1: Coupling : The peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide derivative at the free N-terminus.[5][18]
-
Step 2: Cleavage : The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ)-amino acid derivative and the shortened peptide.[6][19]
-
Step 3: Conversion & Identification : The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then injected into an HPLC system and identified by comparing its retention time to that of known standards.[5][12]
-
-
Repetitive Cycles :
Caption: The three core chemical steps of an Edman cycle.
Conclusion
Validating the sequence of peptides synthesized with N-Boc-L-arginine hydrochloride monohydrate requires a meticulous and multi-faceted analytical approach. The potential for synthesis-related impurities, particularly deletion sequences, necessitates more than a simple confirmation of molecular weight.
-
Mass Spectrometry (MS/MS) is an indispensable tool for its high throughput and sensitivity, providing rapid confirmation of molecular weight and valuable sequence information. It is highly effective for initial screening and characterization.
-
Edman Degradation , while lower in throughput, remains the gold standard for unambiguous N-terminal sequence determination.[4][6] Its ability to quantitatively identify each amino acid sequentially makes it exceptionally powerful for detecting and characterizing deletion sequences that may be missed or misinterpreted by MS alone.
For the highest level of confidence, a combined strategy is recommended. This involves initial purity assessment with HPLC , followed by LC-MS/MS to confirm the mass and overall sequence, and complemented by Edman degradation for definitive N-terminal sequence verification, especially when synthetic challenges are anticipated. This integrated approach ensures the unequivocal validation of the peptide's primary structure, which is paramount for its application in research and drug development.
References
- 1. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Peptide and Protein De Novo Sequencing by Mass Spectrometry - MetwareBio [metwarebio.com]
- 3. Peptide Sequencing Service by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 6. ehu.eus [ehu.eus]
- 7. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. ijsra.net [ijsra.net]
- 17. De novo peptide sequencing via tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
Comparative Analysis of Biological Activity in Peptides Synthesized with Arginine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
The incorporation of arginine and its derivatives into peptide sequences is a cornerstone of modern therapeutic peptide design. Arginine's guanidinium group imparts a positive charge at physiological pH, which is crucial for a myriad of biological interactions, including membrane translocation and receptor binding.[1] However, the use of non-proteinogenic arginine derivatives, such as its D-enantiomer (D-Arg) or other synthetic analogs, offers a powerful strategy to overcome the limitations of natural peptides, primarily their poor proteolytic stability.[2][3][4] This guide provides a comparative analysis of the biological activities of peptides synthesized with various arginine derivatives, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
The biological activity of peptides can be significantly altered by the choice of arginine derivative. The following tables summarize quantitative data from studies comparing peptides with L-arginine to those with modified arginine residues.
Table 1: Antimicrobial Activity of Arginine-Containing Copolypeptides
| Polymer | Target Bacteria | Minimum Inhibitory Concentration (MIC) in μg mL⁻¹ |
| Linear -p[(L-arginine)₂₃-co-(L-phenylalanine)₇] | E. coli | > 128 |
| B. subtilis | 96 | |
| Star -p[(L-arginine)₂₃-co-(L-phenylalanine)₇]₃ | E. coli | 64 |
| B. subtilis | 48 | |
| Multi-branched -p[(L-arginine)₂₃-co-(L-phenylalanine)₇]₈ | E. coli | 48 |
| B. subtilis | 32 |
Data adapted from a study on cationic arginine-containing polypeptides, demonstrating that structural complexity can enhance antimicrobial efficacy.[5]
Table 2: Antibacterial Activity of Self-Assembling Peptides in Hydrogels
| Peptide Hydrogel (1.5 wt%) | Target Bacteria | Percent Non-viable Bacteria after 24h |
| PEP8R (8 Arg residues) | E. coli | ~100% |
| S. aureus | ~100% | |
| PEP6R (6 Arg residues) | E. coli | ~100% |
| S. aureus | ~100% | |
| PEP4R (4 Arg residues) | E. coli | ~100% |
| S. aureus | ~100% |
Data adapted from a study on arginine-rich self-assembling peptides, showing potent antibacterial activity of the resulting hydrogels.[6]
Key Biological Activities and Mechanisms
Enhanced Proteolytic Stability
A primary driver for using arginine derivatives is to increase the peptide's resistance to degradation by proteases.[2][3][4]
-
D-Arginine Substitution: Natural proteases are highly specific for L-amino acids. Incorporating D-arginine renders the peptide a poor substrate for these enzymes, significantly extending its half-life in biological systems.[2] This enhanced stability is critical for improving the pharmacokinetic profile of therapeutic peptides.[2]
Antimicrobial and Anticancer Activity
Arginine-rich peptides are renowned for their ability to combat pathogens and cancer cells.
-
Mechanism of Action: The primary mechanism involves the disruption of the cell membrane.[2][7] The positively charged guanidinium group of arginine interacts electrostatically with the negatively charged components of bacterial and cancer cell membranes, leading to membrane permeabilization and cell lysis.[2][7] This can occur through various models, such as the "carpet" or "toroidal pore" models.[2]
-
Arginine vs. Lysine: Arginine's guanidinium group has a stronger H-bonding capability with the phosphate-rich surface of bacterial membranes compared to lysine's primary amine group, often resulting in more potent antimicrobial activity.[7]
-
Advantages in Cancer Therapy: The enhanced stability of D-arginine peptides is a significant benefit in the tumor microenvironment, which is rich in proteases.[2] As cell-penetrating peptides (CPPs), they can also be used to deliver anticancer drugs specifically to tumor cells, reducing systemic toxicity.[2]
Neuroprotective Effects
Peptides containing arginine derivatives have shown promise in neurodegenerative disease models.
-
Inhibition of Amyloid-Beta Aggregation: D-peptides have been designed to inhibit the aggregation of the amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease.[2][8] Their proteolytic resistance makes them suitable for chronic conditions requiring long-term treatment.[2] The mechanism involves D-arginine residues binding to Aβ monomers and oligomers, interfering with the conformational changes necessary for fibril formation.[2]
Experimental Protocols
Detailed methodologies are crucial for the valid comparison of peptide activities. Below are protocols for key experiments.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[10][11]
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the synthesized peptides (e.g., 0.5 µM, 1 µM, 1.5 µM, 2 µM).[10] Include wells with medium only for background control and wells with untreated cells as a 100% viability control.[10]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 2, 24, 48, or 72 hours).[10][12]
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13] Then, add 100 µL of a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.[11][12]
-
For MTS Assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[9][13]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[9][12]
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.[10]
Peptide Stability Assay in Human Plasma
This assay evaluates the susceptibility of peptides to degradation by plasma proteases.[3][4]
-
Peptide Incubation: Incubate the test peptide (e.g., at a final concentration of 10 µM) in human blood plasma at 37°C.[3] Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Protein Precipitation: To stop the enzymatic reaction and remove plasma proteins, add a precipitation agent. A mixture of organic solvents is often more suitable than strong acids like TCA, which can cause peptide loss.[3][4] For example, add a cold organic solvent mixture, vortex, and incubate at a low temperature.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide using a detection method like reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
-
Quantification: Determine the percentage of intact peptide remaining at each time point relative to the amount at time zero to calculate the peptide's half-life.[3]
Enzyme Activity Assay (Fluorogenic Substrate)
This protocol measures the activity of a specific enzyme using a peptide substrate that releases a fluorescent signal upon cleavage.[15]
-
Reagent Preparation: Prepare the assay buffer specific to the enzyme being tested. Dilute the enzyme and the fluorogenic peptide substrate in the assay buffer.[15] Note that fluorogenic substrates are often light-sensitive.[15]
-
Assay Setup: In a black 96-well microplate, add the diluted enzyme solution to the wells. Prepare control wells with buffer only (no enzyme) to measure background fluorescence.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points using a fluorescence plate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity.[15] Calculate the enzyme activity based on a standard curve if necessary.
Visualizations
Experimental and Mechanistic Diagrams
Caption: Workflow for determining cell viability using MTT/MTS assays.
Caption: Mechanism of bacterial membrane disruption by cationic peptides.
Caption: Rationale for using D-arginine derivatives in peptide design.
References
- 1. Biological Importance of Arginine: Roles in Structure, Disorder, and Functionality of Peptides and Proteins[v1] | Preprints.org [preprints.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma [mdpi.com]
- 6. Arginine-Rich Self-Assembling Peptides as Potent Antibacterial Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. lifetein.com [lifetein.com]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
The Strategic Balancing Act in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of N-Boc-L-arginine hydrochloride monohydrate
For researchers, scientists, and drug development professionals, the economic and scientific viability of large-scale peptide synthesis hinges on strategic choices in building blocks and synthetic methodologies. The selection of a protecting group strategy for amino acids, particularly for the functionally critical and synthetically challenging L-arginine, can significantly impact overall cost, efficiency, and final product purity. This guide provides a comprehensive cost-benefit analysis of the traditional tert-butyloxycarbonyl (Boc) strategy, utilizing N-Boc-L-arginine hydrochloride monohydrate, versus the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) approach with its corresponding arginine derivatives.
The strongly basic guanidinium group of arginine necessitates robust side-chain protection to prevent unwanted reactions during peptide synthesis. The choice between the acid-labile Boc group and the base-labile Fmoc group for Nα-protection dictates the entire synthetic workflow, from the selection of orthogonal side-chain protecting groups to the final cleavage and purification steps. While Boc-protected amino acids are often associated with lower initial raw material costs, a holistic analysis of the entire manufacturing process frequently reveals a more complex economic picture.
At a Glance: Boc vs. Fmoc Strategies for Arginine Incorporation
The fundamental difference between these two strategies lies in the conditions required for the removal of the temporary Nα-protecting group in each cycle of solid-phase peptide synthesis (SPPS). The Boc strategy employs moderately strong acids, such as trifluoroacetic acid (TFA), for deprotection, while the Fmoc strategy utilizes a mild base, typically piperidine. This distinction has cascading effects on the overall process.
| Feature | Boc Strategy (utilizing this compound) | Fmoc Strategy (utilizing Fmoc-L-arginine derivatives, e.g., Fmoc-Arg(Pbf)-OH) |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Side-Chain Protection for Arginine | Typically Tosyl (Tos) | Commonly Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Nα-Deprotection Conditions | Repetitive use of moderate acid (e.g., TFA) | Repetitive use of mild base (e.g., piperidine) |
| Final Cleavage from Resin | Harsh, strong acid (e.g., anhydrous Hydrogen Fluoride - HF) | Moderate acid (e.g., TFA) |
| Key Advantages | - Lower cost of Boc-amino acids.- Well-established protocols.- Can be advantageous for some hydrophobic or aggregation-prone sequences. | - Milder deprotection conditions, compatible with sensitive residues.- Orthogonal protection scheme.- Highly amenable to automation.- Generally results in higher crude purity.- Less hazardous final cleavage. |
| Key Disadvantages | - Harsh final cleavage with hazardous HF requires specialized equipment.- Repetitive acid treatment can degrade sensitive peptides.- Potentially lower crude purity, leading to higher purification costs. | - Higher initial cost of Fmoc-amino acids and some reagents.- Piperidine is a regulated substance. |
Quantitative Performance Comparison: A Hypothetical Case Study
To illustrate the cost-benefit trade-offs, let's consider a hypothetical large-scale synthesis of a 15-amino acid peptide containing one arginine residue. The following table summarizes the expected quantitative outcomes based on typical values reported in the literature.
| Parameter | Boc Strategy | Fmoc Strategy | Analysis |
| Protected Arginine Cost (per kg) | ~$1,000 - $2,000 (N-Boc-L-Arg(Tos)-OH) | ~$3,000 - $5,000 (Fmoc-L-Arg(Pbf)-OH) | The initial cost of the protected arginine is significantly lower for the Boc strategy. |
| Typical Coupling Yield per Cycle | ~98.5% | >99.5% | The higher per-cycle yield of the Fmoc strategy has a compounding positive effect on the overall yield of the full-length peptide. |
| Overall Crude Yield | ~65-75% | ~80-90% | Higher process efficiency in the Fmoc strategy leads to a greater amount of crude product. |
| Crude Peptide Purity | ~60-70% | ~75-85% | Milder deprotection conditions in the Fmoc strategy result in fewer side reactions and a cleaner crude product. |
| Final Cleavage Reagent Cost | High (Anhydrous HF is expensive and requires specialized handling) | Moderate (TFA is less expensive and easier to handle than HF) | The cost and safety considerations of HF in the Boc strategy are a major drawback. |
| Purification Cost | High (Lower crude purity necessitates more complex and resource-intensive purification) | Lower (Higher crude purity simplifies downstream processing) | Purification is a significant cost driver, and the higher purity from Fmoc-SPPS offers substantial savings. |
| Overall Process Time | Longer (May require double coupling for difficult residues; longer final cleavage) | Shorter (Amenable to faster, automated cycles) | Automation compatibility of the Fmoc strategy can significantly reduce labor costs and production time. |
| Estimated Total Cost of Goods (per gram of pure peptide) | Higher | Lower | Despite the higher initial cost of Fmoc-amino acids, the overall process economics often favor the Fmoc strategy for large-scale production due to higher efficiency, purity, and lower downstream costs. |
Experimental Protocols
General Protocol for a Single Coupling Cycle in Boc-SPPS
-
Resin Swelling: The Merrifield resin is swelled in dichloromethane (DCM).
-
Boc Deprotection: The resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group.
-
Washing: The resin is washed multiple times with DCM to remove residual TFA and the cleaved Boc group.
-
Neutralization: The protonated N-terminal amine is neutralized with a base, typically 10% diisopropylethylamine (DIPEA) in DCM.
-
Washing: The resin is washed again with DCM to remove excess base.
-
Coupling: The next Boc-protected amino acid (e.g., N-Boc-L-arginine(Tos)-OH) is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and added to the resin. The reaction proceeds for 1-2 hours.
-
Washing: The resin is washed with DCM and isopropanol to remove excess reagents and byproducts, readying it for the next cycle.
General Protocol for a Single Coupling Cycle in Fmoc-SPPS
-
Resin Swelling: The Rink Amide resin is swelled in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Washing: The resin is washed multiple times with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-L-Arg(Pbf)-OH) is pre-activated with a coupling reagent (e.g., HATU) and added to the resin. The reaction proceeds for 30-60 minutes.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts, preparing it for the subsequent cycle.
Visualization of Synthetic Workflows
To further elucidate the differences between the two strategies, the following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis processes.
Safety Operating Guide
Personal protective equipment for handling N-Boc-L-arginine hydrochloride monohydrate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Boc-L-arginine hydrochloride monohydrate. Following these procedures will ensure safe handling and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, which is a white to almost white crystalline powder.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (European standard - EN 166).[2] A face shield may be required in situations with a higher risk of dust generation.[1] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Protective gloves tested according to EN 374.[3] - Type of material: NBR (Nitrile rubber)[3] - Material thickness: >0.11 mm[3][4] - Breakthrough time: >480 minutes (permeation: level 6)[3][4] | To prevent skin contact. It is advised to inspect gloves before use and remove them carefully to avoid skin contamination.[2] |
| Respiratory Protection | A dust respirator (e.g., N95 type) or a particulate filter device (EN 143, P1) should be used when dust is generated.[1][3][5] This is necessary as the substance is a powder.[3] | To prevent inhalation of dust particles. |
| Skin and Body Protection | Long-sleeved clothing.[2] | To minimize skin exposure. Contaminated clothing should be removed and washed before reuse.[2] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound from receipt to disposal is paramount. The following workflow outlines the necessary steps to be taken.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated handling area, such as a chemical fume hood, especially when dust or aerosols may be generated.[1]
-
Have a safety shower and eye wash station readily accessible.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dark, and dry place away from incompatible materials like oxidizing agents.[1]
2. Donning PPE:
-
Before handling, put on all required PPE as specified in the table above.
3. Weighing and Dispensing:
-
Handle the solid material carefully to prevent dust dispersion.[1]
-
If possible, use a balance with a draft shield.
4. During Use:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
5. After Handling:
-
Thoroughly wash hands and face.[1]
-
Carefully remove and dispose of gloves.
-
Clean the work area to remove any residual chemical.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated PPE:
-
Used gloves and other disposable PPE should be collected in a designated, sealed waste container.
-
Dispose of contaminated PPE as chemical waste according to institutional and local guidelines.
-
-
Spill Cleanup:
Workflow for Safe Handling and Disposal
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
